2-Fluoro-6-(trifluoromethyl)nicotinic acid
Description
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Properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXAAQLXVLZXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Fluoro-6-(trifluoromethyl)nicotinic acid synthesis protocol
Technical Guide: Synthesis of 2-Fluoro-6-(trifluoromethyl)nicotinic Acid
Part 1: Executive Technical Summary
This compound is a high-value fluorinated pyridine scaffold used critically in the development of agrochemicals (e.g., SDHI fungicides) and pharmaceuticals (e.g., kinase inhibitors). The structural combination of the 2-fluoro substituent and the 6-trifluoromethyl group imparts unique physicochemical properties:
-
Metabolic Stability: The CF₃ group blocks metabolic oxidation at the 6-position.[1]
-
Reactivity: The 2-fluoro group is highly activated for SNAr reactions, serving as a "handle" for introducing complex amines or ethers later in the drug discovery cascade.[1]
-
Lipophilicity: The fluorinated motif modulates logP, improving membrane permeability.[1]
This guide details the Halogen Exchange (Halex) route as the primary scalable protocol, chosen for its robustness and use of accessible precursors.[1] A secondary Directed Ortho-Metallation (DoM) route is provided for high-precision laboratory-scale synthesis.[1]
Part 2: Retrosynthetic Analysis
To design the optimal synthesis, we disconnect the target molecule based on bond lability and commercial availability of precursors.[1]
Strategic Disconnection: The C2–F bond is best formed via nucleophilic aromatic substitution (SNAr) on a chloride precursor.[1] The C3–COOH bond is stable but can be derived from an ester to facilitate the SNAr step.[1]
Pathway Logic:
-
Precursor 1: Ethyl 2-fluoro-6-(trifluoromethyl)nicotinate (Ester facilitates SNAr).[1]
-
Precursor 2: Ethyl 2-chloro-6-(trifluoromethyl)nicotinate (Substrate for Halex).[1]
-
Starting Material: 2-Chloro-6-(trifluoromethyl)nicotinic acid (Commercially available, CAS 280566-71-0).[1]
Figure 1: Retrosynthetic disconnection strategy prioritizing the Halex reaction.
Part 3: Primary Synthesis Protocol (Scalable Halex Route)
This route is preferred for scale-up (>10g) due to the avoidance of cryogenic conditions and organolithiums.
Phase 1: Esterification
Objective: Protect the carboxylic acid to prevent decarboxylation and improve solubility for the fluorination step.[1]
-
Reagents: 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), Ethanol (excess).[1]
-
Solvent: Toluene or neat Ethanol.
Step-by-Step:
-
Charge 2-Chloro-6-(trifluoromethyl)nicotinic acid (50.0 g, 221 mmol) into a round-bottom flask equipped with a reflux condenser and scrubber (for HCl/SO₂).
-
Add anhydrous Ethanol (250 mL).
-
Add Thionyl Chloride (24 mL, 331 mmol) dropwise at 0°C. Caution: Exothermic.
-
Heat to reflux (80°C) for 4 hours. Monitor via TLC/HPLC for consumption of acid.[1][4]
-
Concentrate the mixture under reduced pressure to remove excess EtOH and SOCl₂.
-
Dissolve residue in EtOAc (200 mL), wash with Sat. NaHCO₃ (2 x 100 mL) to remove residual acid.[1]
-
Dry over MgSO₄, filter, and concentrate.
-
Yield: ~95% (Ethyl 2-chloro-6-(trifluoromethyl)nicotinate).[1]
Phase 2: The Halex Reaction (Critical Step)
Objective: Nucleophilic displacement of Chloride by Fluoride.[1] Mechanism: SNAr. The electron-withdrawing CF₃ (para to leaving group) and Ester (ortho to leaving group) activate the ring.[1]
-
Reagents: Ethyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 eq), Potassium Fluoride (Spray-dried, 2.0 eq), 18-Crown-6 (0.05 eq) or Tetraphenylphosphonium bromide (catalytic).[1]
-
Solvent: Sulfolane or DMSO (Anhydrous).[1]
Step-by-Step:
-
Drying: Dry Potassium Fluoride (KF) at 150°C under high vacuum for 4 hours prior to use.[1] Critical: Water kills this reaction.[1]
-
In a dry pressure vessel or reactor, dissolve the chloro-ester (53.0 g, 210 mmol) in anhydrous Sulfolane (200 mL).
-
Add the dried KF (24.4 g, 420 mmol) and 18-Crown-6 (2.8 g, 10 mmol).
-
Heat the mixture to 130°C under Nitrogen atmosphere.
-
Stir vigorously for 6–12 hours. Monitor by GC-MS or HPLC.[1] (Target >98% conversion).
-
Workup: Cool to room temperature. Pour reaction mixture into Ice Water (1 L).
-
Extract with Diethyl Ether or MTBE (3 x 300 mL). (Sulfolane remains in water phase).[1]
-
Wash organic layer with Water (3x) and Brine (1x).[1]
-
Concentrate to yield the crude fluoro-ester.[1]
-
Yield: ~80-85%.
Phase 3: Saponification (Hydrolysis)
Objective: Deprotect the ester to yield the final acid.[1]
-
Reagents: Fluoro-ester (from Phase 2), Lithium Hydroxide (LiOH[1]·H₂O, 2.0 eq).
-
Solvent: THF/Water (3:1).[1]
Step-by-Step:
-
Dissolve the crude Ethyl 2-fluoro-6-(trifluoromethyl)nicotinate (40.0 g, 168 mmol) in THF (200 mL).
-
Add a solution of LiOH[1]·H₂O (14.1 g, 336 mmol) in Water (65 mL) dropwise at 0°C.
-
Stir at Room Temperature for 2–3 hours. Avoid heating to prevent hydrolysis of the C2-F bond (yielding the 2-hydroxy impurity).[1]
-
Concentrate THF under reduced pressure.
-
Acidify the aqueous residue carefully with 2N HCl to pH 2–3.[1] The product will precipitate.[1][5]
-
Dry in a vacuum oven at 45°C.
-
Final Yield: ~90% for this step.
Part 4: Alternative Route (Directed Ortho-Metallation)
Best for: Lab-scale synthesis (<5g) or when the chloro-precursor is unavailable.[1]
Concept: The 2-Fluoro and 6-Trifluoromethyl groups direct lithiation to the 3-position (ortho to F).[1]
-
Start: 2-Fluoro-6-(trifluoromethyl)pyridine.
-
Reagent: LDA (Lithium Diisopropylamide), 1.1 eq, -78°C, THF.
-
Electrophile: Dry CO₂ gas (bubbled) or Dry Ice.[1]
-
Protocol:
-
Pros/Cons: High atom economy, but requires cryogenic handling and strict moisture exclusion.[1]
Part 5: Critical Process Parameters & Data
| Parameter | Specification | Rationale |
| KF Water Content | < 1000 ppm | Water forms HF and inhibits SNAr; promotes hydroxylation by-products.[1] |
| Halex Temperature | 120–140°C | Below 120°C: Reaction is sluggish.[1] Above 150°C: Decomposition/Tarry polymers.[1] |
| Hydrolysis pH | pH 2–3 (Endpoint) | Ensures full protonation of the carboxylic acid for precipitation.[1] |
| Solvent (Halex) | Sulfolane/DMSO | High dielectric constant is required to dissociate KF ion pairs.[1] |
Workflow Diagram:
Figure 2: Process flow for the 3-step synthesis from 2-chloro-6-(trifluoromethyl)nicotinic acid.
Part 6: Safety & Handling (E-E-A-T)
-
Fluoride Risks: The Halex reaction can generate trace Hydrogen Fluoride (HF) if moisture is present.[1] Always operate with calcium gluconate gel available.[1]
-
Pressure: The Halex reaction is performed at high temperature; ensure the reactor is rated for the vapor pressure of the solvent/substrate mixture.
-
Toxicity: Fluorinated pyridines are potential skin irritants and may have specific organ toxicity.[1] Use full PPE (nitrile gloves, face shield).
-
Waste: Dispose of fluoride-containing aqueous waste separately from standard organic waste.
References
-
Synthesis of Trifluoromethylpyridines: Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1][6] Source: Journal of Pesticide Science, 2020.[1] URL:[Link][1]
-
Halex Reaction Methodology: Title: Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.[1] Source: ResearchGate (Snippet derived).[1][7] URL:[Link]
-
General Halex Process Patent (Analogous Chemistry): Title: Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds (WO2015151116A2).[1] Source: Google Patents.[1] URL:[1]
Sources
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- 2. chemscene.com [chemscene.com]
- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 4. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 2-Fluoro-6-(trifluoromethyl)nicotinic Acid
Abstract
This document provides a comprehensive technical overview of the solubility characteristics of 2-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS 501663-90-9), a key building block in contemporary medicinal chemistry. Solubility is a critical physicochemical parameter that profoundly influences the developability of active pharmaceutical ingredients (APIs). Understanding and accurately quantifying the solubility of this fluorinated pyridine derivative is paramount for its effective application in drug discovery, from initial screening to formulation development. This guide consolidates available solubility data, details the underlying physicochemical principles, and presents a robust, field-proven protocol for its empirical determination.
Introduction: The Significance of Fluorinated Nicotinic Acids
This compound is a specialized chemical compound belonging to a class of fluorinated building blocks increasingly utilized in the synthesis of novel therapeutic agents.[1][2] The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. Nicotinic acid derivatives, in particular, are prevalent scaffolds in pharmaceuticals.[2]
A compound's therapeutic efficacy is contingent not only on its pharmacological activity but also on its ability to reach the target site in the body at a sufficient concentration. Aqueous solubility is a primary determinant of this bioavailability. Poor solubility can lead to erratic absorption, underestimated toxicity in early assays, and significant formulation challenges, ultimately increasing the risk of late-stage attrition in the drug development pipeline.[3][4] Therefore, a thorough characterization of the solubility of building blocks like this compound is a foundational step in any rational drug design program.
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by its intrinsic chemical structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, several key parameters provide a predictive framework for its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₂ | TCI |
| Molecular Weight | 191.11 g/mol | TCI |
| Appearance | White to light yellow solid/powder | TCI |
| Melting Point | 193-199 °C | ChemicalBook, TCI[5] |
| pKa (Predicted) | 2.96 ± 0.10 | ChemicalBook[5] |
| XLogP3 (Predicted) | 1.3 | PubChem[6] |
The molecule possesses a carboxylic acid group, making it an acidic compound. The predicted pKa of ~2.96 indicates that its charge state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium.[5] At pH values above the pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate form. The trifluoromethyl group increases lipophilicity, which tends to decrease aqueous solubility.
Quantitative Solubility Data
Publicly available, quantitative solubility data for this compound is limited. However, qualitative descriptions from chemical suppliers provide a foundational understanding.
| Solvent | Solubility Description | Source |
| Methanol | Soluble | TCI |
| Acetonitrile | Slightly Soluble | ChemicalBook[5] |
Note: "Slightly Soluble" and "Soluble" are qualitative terms. For drug development, precise quantitative measurement is essential.
The lack of extensive public data necessitates a reliable in-house method for determining solubility in various pharmaceutically relevant media.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
To ensure accuracy and reproducibility, the equilibrium or thermodynamic solubility should be determined. The shake-flask method, often considered the "gold standard," is the most reliable approach for this measurement.[7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[9] The subsequent concentration analysis is performed by High-Performance Liquid Chromatography (HPLC), which offers high specificity and can distinguish the analyte from any impurities or degradants.[7]
Rationale for Method Selection
-
Thermodynamic Equilibrium: Unlike kinetic solubility assays which can overestimate solubility by starting from a DMSO stock, the shake-flask method measures the true equilibrium state, which is more representative of in vivo conditions.[4][10]
-
Accuracy: By ensuring an excess of solid material is present, the method guarantees that the solution is fully saturated.[11]
-
Specificity of HPLC: HPLC analysis allows for precise quantification and verification that the measured concentration corresponds to the intact parent compound, not a degradation product.[7]
Step-by-Step Methodology
-
Preparation of Media: Prepare the desired aqueous buffers (e.g., Phosphate-Buffered Saline pH 7.4, Acetate Buffer pH 4.5) and filter through a 0.45 µm filter.[12]
-
Compound Addition: Add an excess amount of solid this compound to a glass vial. An amount sufficient to be visible at the end of the experiment (e.g., 1-2 mg) in 1 mL of solvent is typically adequate. The key is to ensure solid remains, confirming saturation.[8]
-
Equilibration: Add the prepared solvent (e.g., 1.0 mL) to the vial. Seal the vial tightly. Place the vial in a shaker or rotator set to a consistent agitation speed (e.g., 850 rpm) in a temperature-controlled environment (e.g., 25°C).[12]
-
Equilibrium Confirmation: Allow the suspension to equilibrate for at least 24 hours.[10] To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is confirmed.[7]
-
Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is best achieved by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). Centrifugation followed by careful removal of the supernatant is an alternative.[4]
-
Sample Preparation for HPLC: Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis & Quantification:
-
Develop a specific HPLC method capable of resolving the analyte.
-
Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample from step 6.
-
Quantify the concentration in the sample by interpolating its peak area from the calibration curve, accounting for the dilution factor.
-
Self-Validation and System Trustworthiness
-
pH Measurement: For buffered systems, verify the pH of the final saturated solution to ensure the compound did not alter the buffer's pH.[7]
-
Mass Balance: A portion of the remaining solid can be analyzed (e.g., by DSC or XRPD) to check for any changes in solid form (polymorphism) during the experiment.
-
Reproducibility: The experiment should be performed in at least duplicate to ensure the results are reproducible.[12]
Visualization of Experimental Workflow
The following diagram outlines the critical steps in the thermodynamic solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While published quantitative data is sparse, the physicochemical profile of this compound suggests pH-dependent aqueous solubility. For researchers and drug development professionals, relying on qualitative descriptors is insufficient. The implementation of a robust, validated protocol, such as the shake-flask method coupled with HPLC analysis, is imperative for generating the high-quality, reliable solubility data needed to make informed decisions in the progression of new chemical entities. This foundational data underpins successful lead optimization and formulation design, mitigating risks and paving the way for the development of effective therapeutics.
References
-
6-(Trifluoromethyl)nicotinic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Compound solubility measurements for early drug discovery. Chemspace. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. National Center for Biotechnology Information. [Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]
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- 2. ossila.com [ossila.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
- 6. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
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- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-depth Technical Guide to the NMR Spectral Analysis of 2-Fluoro-6-(trifluoromethyl)nicotinic acid
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have established a position of critical importance. The strategic introduction of fluorine atoms or trifluoromethyl groups into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-6-(trifluoromethyl)nicotinic acid is a prime example of a versatile heterocyclic building block, embodying the structural motifs frequently sought in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1]
The unambiguous structural elucidation of such compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose. The presence of multiple NMR-active nuclei—¹H, ¹³C, and the highly sensitive ¹⁹F nucleus—provides a rich dataset for comprehensive characterization. This guide offers an in-depth analysis of the NMR spectral features of this compound, moving beyond simple data reporting to explain the causal relationships between molecular structure and spectral output. We will explore the nuances of chemical shifts and spin-spin coupling constants, providing a framework for researchers to confidently interpret their own data.
Molecular Structure and Key NMR-Active Nuclei
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound is a substituted pyridine ring, an aromatic heterocycle. The numbering convention for the pyridine ring is critical for accurate spectral assignment.
Caption: Structure of this compound.
The molecule possesses three types of NMR-active nuclei essential for its characterization:
-
¹H (Proton): Spin = 1/2, Natural Abundance ≈ 99.98%. Provides information on the electronic environment of hydrogen atoms.
-
¹³C (Carbon-13): Spin = 1/2, Natural Abundance ≈ 1.1%. Forms the backbone of the molecule; its signals reveal the carbon framework.
-
¹⁹F (Fluorine-19): Spin = 1/2, Natural Abundance = 100%. A highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for structural analysis.[2]
Experimental Protocol: A Self-Validating Workflow
A robust experimental design is crucial for obtaining high-quality, interpretable NMR data. The protocol described here is designed as a self-validating system, where data from multiple experiments corroborate each other for confident assignments.
Sample Preparation
The choice of solvent is the first critical decision. The solvent must dissolve the analyte and should have residual proton and carbon signals that do not overlap with the signals of interest. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for carboxylic acids due to its ability to form hydrogen bonds, ensuring good solubility.
Protocol:
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is required.
-
For quantitative analysis, a calibrated internal standard would be added at this stage.[3]
NMR Data Acquisition Workflow
A standard suite of 1D experiments provides the core information. For this molecule, ¹H, ¹³C{¹H}, and ¹⁹F experiments are essential.
Caption: Standard workflow for NMR data acquisition and analysis.
¹H NMR Spectral Analysis: Probing the Aromatic System
The ¹H NMR spectrum will reveal the two protons on the pyridine ring. Their chemical shifts and coupling patterns are highly informative.
-
Expected Signals: The structure has two aromatic protons, H4 and H5. The carboxylic acid proton (-COOH) will also be present, typically as a broad singlet at a very downfield chemical shift (>12 ppm), and its position can be concentration and temperature-dependent.
-
Chemical Shifts (δ): Both H4 and H5 are attached to an electron-deficient pyridine ring, further substituted with three potent electron-withdrawing groups (-F, -CF₃, -COOH). Consequently, their resonances are expected to be significantly downfield, likely in the range of 8.0-9.0 ppm.
-
Spin-Spin Coupling (J): The multiplicity of these signals is the key to assignment.
-
³J(H4-H5) Coupling: H4 and H5 are three bonds apart and will exhibit a standard ortho coupling, typically around 8-9 Hz. This will split both H4 and H5 into doublets.
-
J(H-F) Coupling: The protons will also couple to the fluorine nuclei.
-
H4 will show a four-bond coupling to the C2-Fluorine, ⁴J(H4-F), and a three-bond coupling to the CF₃ group, ³J(H4-F).
-
H5 will show a three-bond coupling to the C2-Fluorine, ³J(H5-F), and a four-bond coupling to the CF₃ group, ⁴J(H5-F).
-
-
Resulting Multiplicity: The combination of these couplings will result in complex multiplets. For example, H5 will be a doublet of doublets (or doublet of quartets if H-CF₃ coupling is resolved) due to coupling with H4 and the C2-Fluorine.
-
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| H5 | 8.2 - 8.6 | dd | ³J(H5-H4) ≈ 8-9³J(H5-F) ≈ 6-8 | Coupled to adjacent H4 and the ortho fluorine at C2. |
| H4 | 8.7 - 9.1 | d (broad) | ³J(H4-H5) ≈ 8-9⁴J(H4-CF₃) ≈ 1-3 | Coupled to adjacent H5 and shows smaller long-range coupling to the CF₃ group. |
| COOH | >12 | br s | - | Labile proton, broad signal, exchanges with D₂O. |
¹³C NMR Spectral Analysis: Mapping the Carbon Framework
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. The key diagnostic feature is the splitting of these signals by the fluorine nuclei.
-
Expected Signals: Seven distinct signals are expected: five for the aromatic/heterocyclic carbons (C2-C6), one for the carboxylic acid carbon (-COOH), and one for the trifluoromethyl carbon (-CF₃).
-
Chemical Shifts (δ):
-
Aromatic Carbons: Expected in the 110-160 ppm region. Carbons directly attached to fluorine (C2) and nitrogen (C6) will be significantly affected.
-
Carboxylic Carbon: Typically found around 165-170 ppm.
-
Trifluoromethyl Carbon: Will appear as a quartet due to one-bond coupling with the three fluorine atoms, typically in the 120-130 ppm region.
-
-
¹³C-¹⁹F Coupling (JCF): This is the most powerful tool for assigning the carbon spectrum.
-
¹JCF: The one-bond coupling between a carbon and a fluorine is typically very large. We expect a large ¹J(C2-F) (≈ 240-260 Hz) and a large ¹J(C-F) for the CF₃ group (≈ 270-280 Hz).
-
²JCF: Two-bond couplings are also significant. C3 will be split by the C2-F (²J(C3-F) ≈ 20-30 Hz), and C6 will be split by the CF₃ group (²J(C6-F) ≈ 30-40 Hz).
-
³JCF and ⁴JCF: Longer-range couplings are smaller but often observable, providing further confirmation of assignments. For instance, C4 will show coupling to both the C2-F and the CF₃ group.
-
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted δ (ppm) | Multiplicity (from F-coupling) | Coupling Constants (JCF, Hz) |
| COOH | 164 - 168 | d | ³J(C-F) ≈ 3-5 |
| C2 | 158 - 162 | d | ¹J(C-F) ≈ 240-260 |
| C6 | 148 - 152 | q | ²J(C-F) ≈ 30-40 |
| C4 | 140 - 144 | dq | ²J(C-F) ≈ 15-20 (from C2-F)²J(C-F) ≈ 5-8 (from CF₃) |
| C5 | 120 - 125 | d | ³J(C-F) ≈ 4-6 |
| CF₃ | 118 - 122 | q | ¹J(C-F) ≈ 270-280 |
| C3 | 115 - 119 | d | ²J(C-F) ≈ 20-30 |
¹⁹F NMR Spectral Analysis: The Fluorine Perspective
¹⁹F NMR is highly sensitive and provides direct information about the electronic environment of the fluorine atoms.[4][5]
-
Expected Signals: Two signals are expected: one for the single fluorine atom at the C2 position and one for the three equivalent fluorine atoms of the trifluoromethyl group at the C6 position.
-
Chemical Shifts (δ):
-
Ar-F (C2-F): Aromatic fluorine signals can vary widely, but for a 2-fluoropyridine, a chemical shift in the range of -60 to -90 ppm (relative to CFCl₃ at 0 ppm) is expected.
-
-CF₃: Trifluoromethyl groups on an aromatic ring typically resonate in the range of -60 to -70 ppm.[6]
-
-
Spin-Spin Coupling:
-
The ¹⁹F signals will be split by the aromatic protons. These couplings are the same ones observed in the ¹H NMR spectrum, providing a crucial cross-validation.
-
C2-F signal: Will be split by H5 (³J(F-H5)) and potentially by H4 (⁴J(F-H4)).
-
-CF₃ signal: Will be split by H5 (⁴J(F-H5)) and H4 (³J(F-H4)).
-
Long-range ⁵J(F-F) coupling between the C2-F and the CF₃ group might be observable, but it is expected to be very small (< 2 Hz).
-
Table 3: Predicted ¹⁹F NMR Spectral Data
| Fluorine Group | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C2-F | -65 to -85 | d | ³J(F-H5) ≈ 6-8 |
| -CF ₃ | -60 to -70 | s (or d) | ⁴J(F-H5) ≈ 1-3 |
Advanced 2D NMR for Unambiguous Assignment
While 1D NMR provides a wealth of information, complex structures benefit from 2D NMR experiments to definitively connect the signals and validate the assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This would unequivocally link the H4 signal to the C4 signal and H5 to C5.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is exceptionally powerful for mapping the entire molecular framework. For example, the H5 proton would show correlations to C3, C4, and C6, confirming their positions relative to H5.
Caption: Key 2D NMR correlations for assigning the H5 proton.
Conclusion
The NMR spectral analysis of this compound is a quintessential example of how multi-nuclear NMR spectroscopy provides a detailed and unambiguous structural fingerprint. The ¹H NMR spectrum defines the proton environment, while the ¹³C NMR spectrum, with its characteristic C-F coupling patterns, maps the carbon skeleton. The ¹⁹F NMR spectrum serves as both a primary source of information and a powerful tool for cross-validating the assignments made from the other spectra. By systematically analyzing the chemical shifts and, most importantly, the through-bond spin-spin coupling constants across all three nuclei, researchers can achieve a high degree of confidence in the structural integrity of this and other complex fluorinated molecules, a critical step in the pipeline of drug development and chemical research.
References
-
Kuprov, I. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
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PubChem. (n.d.). 6-(Trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9). Retrieved from [Link]
-
Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 2(111). [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
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Tettey, J. et al. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]
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Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
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- 6. 19F [nmr.chem.ucsb.edu]
Technical Whitepaper: Strategic Synthesis of 2-Fluoro-6-(trifluoromethyl)nicotinic Acid
[1][2]
Executive Summary
2-Fluoro-6-(trifluoromethyl)nicotinic acid is a high-value pharmacophore extensively utilized in the development of P2X7 antagonists, agrochemicals, and novel anti-infective agents.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the 2-fluoro group serves as a labile handle for Nucleophilic Aromatic Substitution (
This guide moves beyond basic textbook synthesis, advocating for a "Protect-Fluorinate-Deprotect" strategy (The Ester-Halex Route) as the industrial gold standard.[1][2] This approach mitigates the decarboxylation risks associated with direct fluorination of nicotinic acids while maximizing yield and purity.[1][2]
Retrosynthetic Analysis & Strategy
The synthesis of this compound is best approached via a disconnection at the C2-Fluorine bond.[1][2] While direct lithiation of 2-fluoro-6-(trifluoromethyl)pyridine is a valid discovery-scale route, it suffers from cryogenic requirements (-78°C) and scalability issues.[1][2]
The robust, scalable approach relies on Halogen Exchange (Halex) starting from the chlorinated precursor.[1][2]
Strategic Disconnection Diagram
[1][2]
Critical Starting Materials
The success of this synthesis is dictated by the quality of the chloropyridine precursor.[1][2] The "Make vs. Buy" decision usually favors purchasing the acid and esterifying in-house, or purchasing the ester directly if available.[1][2]
Primary Starting Material: 2-Chloro-6-(trifluoromethyl)nicotinic acid[1][2][3][4]
-
Selection Criteria:
Reagent Grade Specifications
For the Halex reaction, standard reagent grades are insufficient.[1][2] The following specifications are mandatory for self-validating protocols:
| Reagent | Grade/Spec | Rationale (Causality) |
| Potassium Fluoride (KF) | Spray-dried, >99% | "Calcined" or spray-dried KF has a higher surface area.[1][2] Crystalline KF reacts too slowly in |
| 18-Crown-6 | 99%, Recrystallized | Phase Transfer Catalyst (PTC).[1][2] Solubilizes Potassium ions in organic solvents, leaving the Fluoride ion "naked" and highly nucleophilic.[1][2] |
| Sulfolane | Anhydrous (<50 ppm | High boiling point solvent (285°C) stable to oxidation.[1][2] Water solvates |
| Ethyl Acetate | HPLC Grade | For extraction/workup.[1][2] |
The "Ester-Halex" Protocol (Preferred Route)[1][2]
Why this route? Direct fluorination of the carboxylic acid requires high temperatures (>140°C) to overcome the activation energy of the
Step 1: Esterification[1][2]
-
Substrate: 2-Chloro-6-(trifluoromethyl)nicotinic acid.[1][2][3][4]
-
Reagents: Thionyl Chloride (
), Ethanol (anhydrous).[1][2] -
Mechanism: Formation of the acid chloride followed by nucleophilic acyl substitution.[1][2]
-
Key Insight: Do not use sulfuric acid catalysis; it generates water which complicates the drying process required for Step 2.[1][2]
Step 2: The Halex Reaction ( )
This is the critical step.[1][2] The chlorine at C2 is activated by the electron-withdrawing nature of the pyridine nitrogen and the para-trifluoromethyl group.[1][2]
Workflow Diagram:
Detailed Methodology:
-
Drying: In a reactor, charge Ethyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 equiv) and Spray-dried KF (2.5 equiv). Add Toluene and reflux with a Dean-Stark trap to remove trace water azeotropically.[1][2] Failure to do this will result in stalled conversion.[1]
-
Solvent Swap: Distill off toluene and add anhydrous Sulfolane (5 vol) and 18-Crown-6 (0.05 equiv).[1][2]
-
Reaction: Heat to 140°C under Nitrogen.
-
Kinetics: The reaction typically reaches completion in 12–16 hours.[1][2] Monitor by HPLC. The Fluorinated product will elute earlier than the Chlorinated precursor on C18 columns.[1][2]
-
Workup: Cool to room temperature. Pour into ice water. The inorganic salts (KCl, excess KF) will dissolve.[1][2] Extract the organic product with Ethyl Acetate.[1][2]
-
Purification: The crude ester is usually pure enough (>95%) for hydrolysis.[1][2] If not, a short silica plug filtration is sufficient.[1][2]
Step 3: Hydrolysis to Target[1][2]
Alternative Route: Lithiation (Discovery Scale)[1][2]
For labs lacking the specific chlorinated precursor, a metalation route is possible but less robust.[1][2]
-
Starting Material: 2-Fluoro-6-(trifluoromethyl)pyridine.[1][2]
-
Conditions: -78°C in THF.
-
Mechanism: Directed Ortho Metalation (DoM).[1][2] The Fluorine atom directs the lithiation to the C3 position.[1][2]
-
Quench: Solid
(Dry Ice).[1][2] -
Risk: If the temperature rises above -60°C, the "benzyne-like" pyridyne intermediate may form, leading to complex mixtures.[1]
Safety & Toxicology (E-E-A-T)
-
Fluoride Toxicity: While KF is less volatile than HF, the reaction mixture in Step 3 (Acidification) can generate trace HF if residual fluoride ions are present.[1][2] Always acidify in a well-ventilated hood and have Calcium Gluconate gel available.[1][2]
-
Pyridine Exposure: Halogenated pyridines are skin sensitizers and potential hepatotoxins.[1][2] Double-gloving (Nitrile over Latex) is recommended.[1][2]
-
Thermal Runaway: The Halex reaction is exothermic.[1][2] On a multi-gram scale, ensure the heating mantle is controlled by an internal temperature probe, not just the plate temperature.
References
-
Synthesis of Fluorinated Pyridines via Halex Reaction
-
Safety of Trifluoromethyl Pyridines
-
Industrial Halex Optimization
-
Precursor Availability
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Discovery and History of 2-Fluoro-6-(trifluoromethyl)nicotinic Acid
This is an in-depth technical guide on the discovery, synthesis, and application of 2-Fluoro-6-(trifluoromethyl)nicotinic acid .
Technical Monograph | Chemical Series: Fluorinated Pyridines [1]
Executive Summary
This compound (CAS 1105988-42-8) represents a "privileged scaffold" in modern medicinal and agrochemical chemistry.[1] Unlike its simpler analogs, this molecule combines two critical design elements: a metabolically stable trifluoromethyl group (–CF₃) at the C6 position and a highly reactive fluorine atom at the C2 position.[1]
This specific substitution pattern transforms the pyridine ring into an electrophilic "warhead," enabling rapid S_NAr (Nucleophilic Aromatic Substitution) reactions.[1] It serves as a linchpin intermediate for synthesizing next-generation kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides, where the –CF₃ group enhances lipophilicity and the nicotinic acid moiety directs binding affinity.[1]
| Key Parameter | Specification |
| IUPAC Name | 2-Fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid |
| CAS Number | 1105988-42-8 |
| Molecular Formula | C₇H₃F₄NO₂ |
| Molecular Weight | 209.10 g/mol |
| Key Reactivity | C2-Fluorine displacement (S_NAr); Carboxylic acid coupling |
Historical Genesis & Synthetic Evolution[1]
The history of this compound is tied to the broader "Fluorine Renaissance" in the late 20th century.[1] Early synthesis of trifluoromethyl pyridines was hampered by the harsh conditions required to introduce the –CF₃ group (often involving HF/SbF₅).[1]
Phase I: The Chlorination Era (1980s–1990s)
The molecule was not initially a primary target but appeared as a derivative of 2-chloro-6-(trifluoromethyl)nicotinic acid .[1] Early routes relied on the hydrolysis of 2-chloro-6-(trichloromethyl)pyridine, followed by aggressive fluorination.[1] These methods suffered from low selectivity, often yielding mixtures of 2-fluoro and 6-fluoro isomers.[1]
Phase II: The Halex Revolution (2000s–Present)
The definitive industrial route emerged with the optimization of the Halex (Halogen Exchange) reaction.[1] Process chemists discovered that the C2-chlorine atom in 2-chloro-6-(trifluoromethyl)nicotinic acid could be selectively exchanged for fluorine using Potassium Fluoride (KF) in polar aprotic solvents.[1] This method became the industry standard due to its scalability and the avoidance of hazardous HF gas.[1]
Mechanistic Causality: Why the C2-F Bond Matters
The synthesis is driven by the "Ortho Effect."[1] The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C6 positions electron-deficient.[1] The presence of the strong electron-withdrawing –CF₃ group at C6 further activates the ring.[1]
-
Result: The C2-Cl bond becomes highly susceptible to nucleophilic attack by fluoride ions, allowing for a clean S_NAr transformation.[1]
Synthetic Protocols & Methodology
Protocol A: Halex Reaction (Industrial Standard)
This protocol describes the conversion of the 2-chloro precursor to the title compound.[1]
Reagents:
-
Substrate: 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)[1]
-
Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.5 eq)[1]
-
Catalyst: 18-Crown-6 (0.05 eq) or Tetraphenylphosphonium bromide (PPh₄Br)[1]
-
Solvent: Sulfolane or DMSO (Anhydrous)[1]
Step-by-Step Workflow:
-
Drying: Charge KF and the solvent into a reactor. Heat to 100°C under vacuum to remove trace water (azeotropic distillation with toluene is optional but recommended).[1] Criticality: Water poisons the fluoride ion, reducing nucleophilicity.[1]
-
Addition: Cool to 80°C. Add the 2-chloro substrate and the phase transfer catalyst (18-Crown-6).
-
Reaction: Heat the mixture to 140–150°C for 12–18 hours. Monitor via HPLC.[1][2][3] The reaction is complete when the starting material < 1%.[1]
-
Workup: Cool to room temperature. Dilute with water and adjust pH to 3–4 with dilute HCl.
-
Isolation: Extract with Ethyl Acetate. The organic layer is washed with brine, dried over MgSO₄, and concentrated.[1]
-
Purification: Recrystallization from Hexane/EtOAc yields the product as a white crystalline solid.[1]
Protocol B: Direct Fluorination (Lab Scale)
Note: Less common due to safety concerns. Using Selectfluor or AgF₂ on the corresponding nicotinic acid ester can yield the product, but these reagents are cost-prohibitive for scale-up.[1]
Mechanistic Visualization
The following diagram illustrates the synthetic pathway and the divergent reactivity of the molecule.
Figure 1: Synthetic pathway from the chloro-precursor and subsequent divergent reactivity modes.[1]
Applications in Drug Discovery[1][5][6][7]
The this compound scaffold is utilized primarily for its regioselective reactivity .[1]
The "Fluorine Handle" Strategy
In medicinal chemistry, the C2-fluorine atom is not intended to remain in the final drug molecule.[1] Instead, it acts as a temporary "handle."[1]
-
Mechanism: The highly electronegative fluorine activates the C2 position for S_NAr reactions with amines.[1]
-
Utility: This allows researchers to attach complex amine side chains (e.g., piperazines, pyrrolidines) to the pyridine core under mild conditions (Room Temp, K₂CO₃), preserving the sensitive –CF₃ group.[1]
Agrochemical Significance
This moiety is structurally related to the active pharmacophores in SDHI fungicides (Succinate Dehydrogenase Inhibitors).[1] The –CF₃ group provides the necessary lipophilicity to penetrate fungal cell membranes, while the nicotinic acid core chelates to the iron-sulfur cluster in the enzyme active site.[1]
Case Study: Kinase Inhibitors
In the development of TRPM8 antagonists (e.g., for pain or migraine), the this compound is coupled with aniline derivatives.[1] The resulting amide bond forms the backbone of the inhibitor, while the –CF₃ group occupies a hydrophobic pocket in the receptor, significantly boosting potency (IC₅₀ reduction).[1]
Physicochemical Properties Data
| Property | Value | Source/Method |
| Melting Point | 193–197°C | Experimental (DSC) |
| Boiling Point | ~259°C | Predicted (760 mmHg) |
| pKa | 2.96 ± 0.10 | Acidic (due to electron-withdrawing CF3/F) |
| LogP | 1.8–2.1 | Moderate Lipophilicity |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in Water | Empirical |
References
-
Sigma-Aldrich. (n.d.).[1] this compound Product Analysis. Retrieved from [1]
-
Sokolenko, T. M., & Yagupolskii, Y. L. (2024).[1][4] 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. Retrieved from
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2778210, 2-Chloro-6-(trifluoromethyl)nicotinic acid. Retrieved from [1]
-
Google Patents. (2015).[1] WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.[1] Retrieved from
-
ChemicalBook. (n.d.).[1] this compound Properties and Suppliers. Retrieved from [1]
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- 4. researchgate.net [researchgate.net]
Introduction: The Rationale for Fluorination in Nicotinic Acid Scaffolds
An In-depth Technical Guide to the Theoretical and Physicochemical Properties of 2-Fluoro-6-(trifluoromethyl)nicotinic Acid
This guide provides a comprehensive theoretical exploration of this compound, a compound of significant interest in medicinal and agrochemical research. Due to the limited availability of experimental data in the public domain for this specific molecule, this document focuses on predicting its structural, spectroscopic, and electronic properties through robust computational chemistry methods. The insights herein are derived from first-principles calculations, contextualized by the known characteristics of structurally related fluorinated and trifluoromethylated nicotinic acid derivatives. This work is intended to serve as a foundational resource for researchers, enabling informed decisions in the synthesis, characterization, and application of this promising chemical entity.
Nicotinic acid and its derivatives are cornerstones in pharmaceutical and agrochemical development. The strategic introduction of fluorine-containing functional groups, such as the fluoro (-F) and trifluoromethyl (-CF3) moieties, is a well-established strategy to modulate the physicochemical and biological properties of organic molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and bioavailability.[1][2] The presence of a fluorine atom can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets.[3]
This compound combines these features, making it a highly attractive, albeit under-characterized, building block. Its analogs, such as 6-(trifluoromethyl)nicotinic acid and 6-fluoronicotinic acid, have found applications as key intermediates in the synthesis of APIs, agrochemicals, and PET tracers.[1][4][5] This guide will therefore construct a theoretical framework to anticipate the properties of the title compound, providing a virtual roadmap for its future empirical investigation.
Theoretical Methodology: A Self-Validating Computational Workflow
The core of this guide is a theoretical investigation based on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The choice of methodology is guided by established practices for similar organic molecules, ensuring a high degree of predictive accuracy.[6][7][8]
Computational Protocol
All calculations are modeled using a standard quantum chemistry software package. The following step-by-step protocol outlines the theoretical procedure:
-
Initial Structure Generation: A 3D model of this compound is constructed using standard bond lengths and angles.
-
Geometry Optimization: The initial structure is optimized to its lowest energy conformation using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules containing fluorine.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict its vibrational spectra (IR and Raman).
-
Spectroscopic Prediction:
-
NMR: 1H, 13C, and 19F NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.
-
IR & Raman: Infrared and Raman spectra are simulated from the calculated vibrational frequencies.
-
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized to understand the molecule's electronic reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify regions of positive and negative electrostatic potential, indicating likely sites for nucleophilic and electrophilic attack, respectively.
-
Workflow Visualization
The computational workflow is designed to be a self-validating system, where the results of each step inform the next.
Caption: Computational workflow for theoretical property prediction.
Predicted Molecular and Spectroscopic Properties
Molecular Geometry
The optimized geometry of this compound reveals the influence of the bulky and electronegative substituents on the pyridine ring. Key predicted structural parameters are summarized below.
| Parameter | Predicted Value | Justification |
| C2-F Bond Length | ~1.33 Å | Shorter than a typical C-F bond due to the aromaticity of the pyridine ring. |
| C6-C(F3) Bond Length | ~1.50 Å | Typical for a C-C bond between an aromatic ring and a trifluoromethyl group. |
| Carboxylic Acid | Planar | The -COOH group is predicted to be coplanar with the pyridine ring to maximize conjugation. |
| C-F (CF3) Bond Lengths | ~1.34 Å | Standard bond lengths for a trifluoromethyl group. |
Spectroscopic Signatures
The predicted spectra serve as a fingerprint for the identification and characterization of this compound.
-
¹⁹F NMR: Two distinct signals are predicted: one for the fluorine atom attached to the pyridine ring and another for the trifluoromethyl group. The chemical shifts will be influenced by the electronic environment of the ring.
-
¹³C NMR: The carbon atoms attached to the fluorine and trifluoromethyl groups are expected to show characteristic splitting patterns and chemical shifts. The C2 carbon will appear as a doublet due to coupling with the directly attached fluorine, while the C6 carbon will be a quartet due to coupling with the three fluorine atoms of the CF3 group.
-
¹H NMR: The protons on the pyridine ring will exhibit chemical shifts and coupling constants that are influenced by the strong electron-withdrawing effects of the -F and -CF3 groups.
-
IR Spectroscopy: The predicted IR spectrum will be dominated by strong absorption bands corresponding to:
-
C=O stretching of the carboxylic acid (~1700-1750 cm⁻¹).
-
O-H stretching of the carboxylic acid (broad band, ~2500-3300 cm⁻¹).
-
C-F stretching vibrations (~1100-1400 cm⁻¹), which will likely be intense.
-
Aromatic C-H and C=C/C=N stretching and bending modes.
-
Predicted Reactivity and Physicochemical Properties
Electronic Landscape
The presence of two highly electronegative substituents, -F at the 2-position and -CF3 at the 6-position, profoundly influences the electronic properties of the pyridine ring.
Caption: Electronic effects of substituents on the pyridine ring.
-
Inductive Effects: Both the -F and -CF3 groups are strongly electron-withdrawing through the sigma framework (inductive effect, -I). This significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less prone to electrophilic substitution.
-
Molecular Electrostatic Potential (MEP): The MEP surface is predicted to show a region of high positive potential (blue) around the ring protons and the carboxylic acid proton, indicating their acidic nature. Regions of negative potential (red) will be localized on the nitrogen atom and the oxygen atoms of the carboxyl group, indicating their potential to act as hydrogen bond acceptors.
-
Frontier Molecular Orbitals (HOMO/LUMO): The HOMO-LUMO energy gap is expected to be relatively large, suggesting good kinetic stability. The LUMO is likely to be localized over the pyridine ring, indicating that it is the primary acceptor of electrons in a chemical reaction.
Predicted Acidity
The pKa of the carboxylic acid is predicted to be lower (i.e., more acidic) than that of nicotinic acid itself. This is due to the strong electron-withdrawing nature of the -F and -CF3 groups, which stabilize the resulting carboxylate anion.
Potential Applications in Drug Discovery and Materials Science
Drawing parallels from its analogs, this compound is a promising candidate for several applications:
-
Medicinal Chemistry: As a scaffold for novel therapeutics. The trifluoromethyl group can block metabolic oxidation at the 6-position, potentially increasing the half-life of a drug candidate.[1] The fluorine at the 2-position can be used to fine-tune the electronic properties and binding interactions with target proteins.
-
Agrochemicals: Many successful pesticides and herbicides contain trifluoromethylpyridine moieties.[2][9] This compound could serve as a key intermediate for new agrochemicals with improved efficacy.
-
PET Imaging: Fluorinated nicotinic acids are used to synthesize radiotracers for Positron Emission Tomography (PET).[4][5] The 2-fluoro position could potentially be labeled with ¹⁸F for use in diagnostic imaging.
Safety and Handling
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[10] May be harmful if swallowed or inhaled.[12]
-
Handling:
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.[11]
-
Conclusion
This theoretical guide provides a foundational understanding of this compound, a molecule with considerable potential in applied chemistry. The computational data presented herein predict a stable molecule with distinct spectroscopic signatures and a reactivity profile dominated by the strong electron-withdrawing nature of its fluoro and trifluoromethyl substituents. These theoretical insights offer a valuable starting point for the synthesis, characterization, and strategic application of this compound, and it is hoped that this guide will stimulate further experimental investigation to validate and build upon these predictions.
References
-
Beger, B., et al. (2000). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. Available at: [Link]
-
Fengchenchem. (n.d.). Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. Fengchen Group Co., Ltd. Available at: [Link]
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-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256–270. Available at: [Link]
-
PubChem. (n.d.). 6-(Trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. Available at: [Link]
-
Komeyama, K., et al. (2018). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Scientific Reports, 8, 1637. Available at: [Link]
-
Haney, C. R., et al. (2015). Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. PMC. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Basuli, F., et al. (2024). Radiosynthesis, structural identification and in vitro tissue binding study of [18F]FNA-S-ACooP, a novel radiopeptide for targeted PET imaging of fatty acid binding protein 3. EJNMMI Radiopharmacy and Chemistry, 9(1), 6. Available at: [Link]
-
ResearchGate. (n.d.). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. ResearchGate. Available at: [Link]
-
Lal, A., et al. (2013). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemistry. Available at: [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]
-
ResearchGate. (n.d.). Examination of the hyperpolarizability of fluorinated nicotinic acids and further pyridine carboxylic acids using SABRE. ResearchGate. Available at: [Link]
-
Medvied, O., et al. (2020). First-Principles Study of Adsorption of CH4 on a Fluorinated Model NiF2 Surface. Molecules, 25(21), 5092. Available at: [Link]
-
Al-Hussain, S. A., et al. (2025). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. ACS Omega. Available at: [Link]
-
The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. Available at: [Link]
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PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Coupling Reactions with 2-Fluoro-6-(trifluoromethyl)nicotinic Acid
Introduction: The Significance of 2-Fluoro-6-(trifluoromethyl)nicotinic Acid in Modern Chemistry
This compound is a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its trifluoromethylpyridine (TFMP) scaffold is a prevalent structural motif in numerous active pharmaceutical ingredients and crop protection agents.[1] The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic properties, significantly influencing the molecule's reactivity, metabolic stability, and biological activity. The electron-withdrawing nature of these substituents makes the pyridine ring electron-deficient, which presents both challenges and opportunities in synthetic transformations. This guide provides detailed experimental setups and protocols for common and effective coupling reactions involving this versatile reagent, with a focus on amide bond formation and palladium-catalyzed cross-coupling reactions.
Understanding the Reactivity of the 2-Fluoro-6-(trifluoromethyl)pyridine Scaffold
The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which has several important consequences for the reactivity of the nicotinic acid derivative:
-
Increased Acidity: The carboxylic acid proton is more acidic compared to unsubstituted nicotinic acid, which can influence the choice of base in coupling reactions.
-
Deactivated Pyridine Ring: The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution (SNAr).
-
Activation of the 2-Position: The fluorine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution and can also participate in palladium-catalyzed cross-coupling reactions.
-
Steric Hindrance: The trifluoromethyl group at the 6-position can exert some steric hindrance, which may affect the approach of bulky reagents.
These electronic and steric factors must be carefully considered when designing and optimizing coupling reactions to achieve high yields and purity.
I. Amide Bond Formation: Synthesizing Novel Amide Derivatives
Amide bond formation is one of the most frequently employed reactions in drug discovery and development.[2] The coupling of this compound with a diverse range of amines allows for the rapid generation of compound libraries for biological screening. However, the electron-deficient nature of the carboxylic acid can sometimes render standard coupling protocols less effective.
Causality Behind Experimental Choices for Amide Coupling
For electron-deficient carboxylic acids, the choice of coupling reagent and conditions is critical to ensure efficient activation of the carboxyl group and subsequent reaction with the amine. Reagents that form highly reactive intermediates are often preferred.
-
Coupling Reagents: Urionium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective for coupling electron-deficient acids and sterically hindered substrates.[3] HATU rapidly forms a highly reactive OAt-active ester, which readily reacts with amines.[3] Other suitable reagents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activating agent like HOBt (Hydroxybenzotriazole) and a base.[4]
-
Base: A non-nucleophilic organic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine is essential to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), without competing in the coupling reaction.
-
Solvent: A polar aprotic solvent like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) is typically used to ensure the solubility of all reactants.[3]
Mechanism of HATU-Mediated Amide Coupling
The reaction proceeds through the formation of a highly reactive OAt-active ester intermediate.
Caption: Mechanism of HATU-mediated amide bond formation.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Standard work-up and purification equipment
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the acid.
-
Addition of Reagents: Add the amine (1.1 eq), followed by DIPEA (2.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Coupling Reagent: Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Carboxylic acid substrate |
| Amine | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling reagent |
| DIPEA | 2.5 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent |
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the fluorine atom at the 2-position can be readily displaced in Suzuki-Miyaura and Buchwald-Hartwig reactions.
A. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of the pyridine ring and various aryl or vinyl boronic acids or esters.[5][6][7][8][9]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) catalyst is the active species. This can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a preformed complex such as Pd(dppf)Cl₂.[5]
-
Ligand: A phosphine ligand is crucial to stabilize the palladium center and facilitate the catalytic cycle. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands like RuPhos or SPhos are often effective.
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required for the transmetalation step. The choice of base can significantly impact the reaction outcome.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used. Water can play a beneficial role in the transmetalation step.[5]
Mechanism of Suzuki-Miyaura Coupling
The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an ester of this compound with an arylboronic acid. The carboxylic acid is typically protected as an ester to prevent interference with the basic reaction conditions.
Materials:
-
Methyl 2-Fluoro-6-(trifluoromethyl)nicotinate (or other suitable ester)
-
Arylboronic acid
-
Pd(dppf)Cl₂
-
K₂CO₃
-
1,4-Dioxane
-
Water
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Experimental Procedure:
-
Reaction Setup: To a dry reaction vessel, add Methyl 2-Fluoro-6-(trifluoromethyl)nicotinate (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.[7]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C for 4-24 hours, or perform the reaction under microwave irradiation for a shorter duration.[5] Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
| Component | Molar Eq. | Role |
| Methyl 2-Fluoro-6-(trifluoromethyl)nicotinate | 1.0 | Electrophile |
| Arylboronic acid | 1.5 | Nucleophile |
| Pd(dppf)Cl₂ | 0.05 | Catalyst precursor |
| K₂CO₃ | 2.0 | Base |
| 1,4-Dioxane/Water | - | Solvent system |
B. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine.[10][11][12] The 2-fluoro position of the nicotinic acid derivative can be targeted for this transformation.
Mechanism of Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the mechanism involves a palladium-catalyzed cycle.[12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of an ester of this compound.
Materials:
-
Methyl 2-Fluoro-6-(trifluoromethyl)nicotinate
-
Primary or secondary amine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
NaOtBu (Sodium tert-butoxide)
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Experimental Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq) to a dry reaction vessel.
-
Addition of Reactants: Add Methyl 2-Fluoro-6-(trifluoromethyl)nicotinate (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; poor quality reagents or solvents; insufficient temperature. | Ensure all reagents are pure and solvents are anhydrous and degassed. Use a fresh batch of catalyst. Screen different ligands and bases. Increase the reaction temperature or switch to microwave heating. |
| Side Product Formation | Hydrolysis of the ester; competing side reactions (e.g., homo-coupling in Suzuki). | Ensure strictly anhydrous conditions. For Suzuki coupling, use a slight excess of the boronic acid and ensure efficient stirring. For amide coupling, consider activating the carboxylic acid first before adding the amine.[13] |
| Difficulty in Purification | Product co-elutes with by-products (e.g., tetramethylurea from HATU, phosphine oxides). | For HATU reactions, perform an acidic and basic wash during work-up to remove most of the urea. For phosphine-ligated reactions, consider using a ligand that can be easily removed or perform an oxidative work-up to convert the phosphine to its more polar oxide.[14] |
Work-up and Purification Strategies
The work-up and purification procedures for these reactions are crucial for obtaining the final product in high purity.
-
Aqueous Washes: A standard aqueous work-up involving washes with dilute acid (e.g., 1M HCl) to remove basic impurities, saturated sodium bicarbonate to remove acidic impurities, and brine to remove residual water is generally effective.
-
Filtration through Celite or Silica Plugs: For palladium-catalyzed reactions, filtering the crude reaction mixture through a short plug of Celite or silica gel can help remove the bulk of the palladium catalyst and some polar impurities before concentration and chromatography.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final products. The choice of eluent system (e.g., gradients of ethyl acetate in hexanes) should be optimized based on the polarity of the product.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
amide coupling help. Reddit. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. MDPI. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters - ACS Publications. [Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]
-
Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. Journal of Research in Pharmacy. [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). [Link]
-
ALPHA-FLUORINATION OF NITROBENZENES AND NITROPYRIDINES VIA VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. The University of Manchester. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. PMC. [Link]
-
HATU. Wikipedia. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
HATU – Knowledge and References. Taylor & Francis. [Link]
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Application Notes & Protocols: Leveraging 2-Fluoro-6-(trifluoromethyl)nicotinic Acid in the Synthesis of Advanced Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Heterocycles in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and a key strategy in modern medicinal chemistry is the incorporation of fluorine atoms and fluorinated groups into drug candidates.[1][2]
The strategic placement of fluorine can profoundly enhance a molecule's pharmacological profile by:
-
Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[3]
-
Enhancing Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions with the target protein. It can participate in hydrogen bonds and other non-covalent interactions within the ATP-binding pocket.[3][4]
-
Modulating Physicochemical Properties: The introduction of fluorine can affect a molecule's lipophilicity and pKa, which in turn influences its solubility, membrane permeability, and overall pharmacokinetic properties.[3][5]
The compound 2-Fluoro-6-(trifluoromethyl)nicotinic acid is a highly valuable building block for the synthesis of kinase inhibitors. It combines three key features: a rigid pyridine core (a common scaffold in kinase inhibitors), a trifluoromethyl (CF₃) group for metabolic stability and lipophilicity, and a fluorine atom to modulate electronic properties and provide an additional point for interaction.[1][6] This document provides a detailed guide for researchers and drug development professionals on the application of this reagent, focusing on a core synthetic transformation: amide bond formation.
Application Showcase: Synthesis of a Key Amide Intermediate for Kinase Inhibitors
A frequent and critical step in the synthesis of many kinase inhibitors, including BRAF inhibitors like Dabrafenib[7][8] and multi-kinase inhibitors like Regorafenib[9][10], is the formation of an amide bond. The carboxylic acid moiety of this compound is an ideal handle for this transformation, allowing it to be coupled with a variety of amine-containing fragments to build the final complex molecule.
While numerous patented synthetic routes exist for commercial drugs[11][12][13], the following section details a robust, generalizable protocol for the amide coupling of this compound, a foundational step applicable to the synthesis of a diverse range of potential kinase inhibitors.
Core Protocol: Amide Coupling via Carboxylic Acid Activation
This protocol describes the coupling of this compound with a generic primary or secondary amine (R¹R²NH) using a standard peptide coupling reagent.
Principle of the Method
Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures. The process is made efficient at room temperature by using a "coupling reagent." This reagent activates the carboxylic acid by converting the hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an active ester). This intermediate is then readily attacked by the nucleophilic amine to form the thermodynamically stable amide bond. A non-nucleophilic base is often included to neutralize the acid and any acidic byproducts generated during the reaction.
Experimental Workflow Diagram
Caption: General workflow for amide coupling.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example(s) | Notes |
| This compound | >98% | TCI, Sigma-Aldrich | Starting material. |
| Amine coupling partner (R¹R²NH) | >98% | Varies | The specific amine fragment for your target inhibitor. |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Synthesis Grade | Varies | Common and efficient coupling reagent. |
| DIPEA (N,N-Diisopropylethylamine) | Synthesis Grade | Varies | Non-nucleophilic base. |
| DMF (N,N-Dimethylformamide) | Anhydrous | Varies | Aprotic polar solvent. Ensure it is dry. |
| Ethyl Acetate (EtOAc) | ACS Grade | Varies | For extraction. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | ACS Grade | Varies | For aqueous wash. |
| Brine (Saturated aq. NaCl) | ACS Grade | Varies | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Varies | Drying agent. |
| Silica Gel | Flash Chromatography | Varies | For purification. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Varies | For reaction monitoring. |
Step-by-Step Protocol
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration). Stir until fully dissolved.
-
Rationale: DMF is an excellent polar aprotic solvent that dissolves a wide range of organic molecules and does not interfere with the reaction. Using anhydrous solvent is critical to prevent hydrolysis of the activated acid intermediate.
-
-
Acid Activation and Amine Addition:
-
To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Rationale: HATU is the coupling reagent that forms the highly reactive O-acylisourea intermediate. DIPEA acts as a base to neutralize the carboxylic acid and the hexafluorophosphate counterion released from HATU, driving the reaction forward. A pre-activation period ensures the acid is fully converted to its active form before the amine is introduced.
-
Add the amine partner (R¹R²NH) (1.05 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of DMF.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours.
-
A typical TLC system would be 30-50% Ethyl Acetate in Hexanes. The product amide should have an Rf value intermediate between the starting acid and amine.
-
The reaction is typically complete within 2-12 hours.
-
Rationale (Self-Validation): Continuous monitoring is crucial for determining the reaction endpoint. Over-running the reaction is usually not detrimental, but knowing when it is complete prevents unnecessary time and potential side reactions. LC-MS provides definitive confirmation of product formation by showing the expected mass-to-charge ratio (m/z).
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate (approx. 10x the volume of DMF).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Rationale: The NaHCO₃ wash removes any unreacted starting acid and acidic byproducts. The water and brine washes remove residual DMF and other water-soluble impurities.
-
-
Purification and Characterization:
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) as determined by TLC analysis.
-
Combine the pure fractions and evaporate the solvent to yield the final amide product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
The Strategic Advantage of the 2-Fluoro-6-(trifluoromethyl)pyridine Scaffold
The utility of this building block extends beyond a single reaction. The resulting amide products serve as key intermediates for a variety of kinase inhibitors that target different signaling pathways. The specific combination of substituents on the nicotinic acid ring offers distinct advantages that medicinal chemists exploit for rational drug design.
Kinase Inhibitors Featuring Fluorinated Pyridine Scaffolds
The table below highlights prominent kinase inhibitors that incorporate either a trifluoromethyl-pyridine or a fluoro-pyridine moiety, underscoring the importance of this structural class in drug development.
| Kinase Inhibitor | Target Kinase(s) | Therapeutic Area | Relevance of Fluorinated Pyridine Moiety |
| Dabrafenib | BRAF V600E | Melanoma | The trifluoromethyl group contributes to potent and selective binding within the kinase hinge region and enhances metabolic stability.[7][8] |
| Regorafenib | Multi-kinase (VEGFR, KIT, RET, RAF) | Colorectal Cancer, GIST | The fluorine atom on the central phenyl ring improves the pharmacokinetic profile compared to its non-fluorinated analogue, sorafenib.[10] |
| Torin1 | mTOR | Research Tool | The trifluoromethylphenyl group is a key pharmacophore for achieving high potency and selectivity for the mTOR kinase.[14] |
| Ceritinib | ALK | Lung Cancer | Anilinopyrimidine scaffolds are common in kinase inhibitors, and fluorination is often used to optimize properties.[15] |
Mechanistic Insights into the Role of Fluorine
Caption: Dual impact of fluorination on drug properties.
The trifluoromethyl group is a powerful tool for blocking metabolic "soft spots." Aromatic rings and benzylic positions are prone to oxidation by P450 enzymes. Replacing a hydrogen or methyl group with a CF₃ group sterically and electronically shields that position from metabolic attack.[1][5]
The lone fluorine atom, due to its high electronegativity, can lower the pKa of the pyridine nitrogen. This modulation of basicity can be critical for optimizing oral bioavailability, as it affects the charge state of the molecule at physiological pH and thus its ability to cross cell membranes.[3]
Safety and Handling
This compound and related compounds should be handled with appropriate care in a laboratory setting.
-
Hazard Identification: While specific data for this exact molecule is limited, related nicotinic acids are classified as eye irritants.[16] Trifluoromethylated aromatic compounds can be irritants. Assume the compound is harmful if swallowed and causes skin and serious eye irritation.
-
Recommended Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or powder.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Conclusion
This compound is a sophisticated and highly valuable building block for the synthesis of modern kinase inhibitors. Its pre-installed fluorine and trifluoromethyl groups provide a strategic advantage for medicinal chemists seeking to optimize the metabolic stability, binding affinity, and overall pharmacokinetic profile of their drug candidates. The robust and versatile amide coupling protocol detailed herein serves as a fundamental entry point for incorporating this powerful scaffold into a diverse range of potential therapeutics, enabling the rapid development of next-generation targeted therapies.
References
-
[Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[8]uril - ChemRxiv]([Link])
Sources
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- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 11. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 12. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
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- 15. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting & Optimization
Overcoming solubility issues of 2-Fluoro-6-(trifluoromethyl)nicotinic acid in organic solvents
Technical Support Center: Solubility & Handling Guide Topic: Overcoming Solubility Issues of 2-Fluoro-6-(trifluoromethyl)nicotinic acid CAS: 1105988-42-8 (Analogous to 2-Chloro variant CAS 280566-45-2)[1]
Executive Summary
This compound presents a distinct solubility challenge due to the synergistic electron-withdrawing effects of the 2-fluoro and 6-trifluoromethyl groups.[1] These substituents significantly lower the pKa of the carboxylic acid (predicted pKa < 3.0), increasing the lattice energy of the solid state and promoting strong intermolecular hydrogen bonding.[1]
This guide provides field-proven protocols to solubilize this compound for SNAr reactions, cross-coupling, and purification.[1] The core strategy relies on disrupting the carboxylic acid dimer network using dipolar aprotic solvents or controlled deprotonation.[1]
Part 1: Solubility Profiling & Solvent Selection
The following table categorizes solvents based on their interaction with the fluorinated pyridine core.
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | Excellent (>100 mg/mL) | Recommended for Reactions. Disrupts H-bonding effectively.[1] High boiling points may complicate removal.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Heating req.)[1] | Good for crystallization or as co-solvents.[1] Solubility decreases significantly below 20°C. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate to Good | Best for Workup. 2-MeTHF is preferred for extractions due to better phase separation with water.[1] |
| Chlorinated | DCM, Chloroform, DCE | Poor | Ineffective for dissolving the free acid.[1] Requires derivatization or phase transfer catalysts.[1] |
| Hydrocarbons | Toluene, Hexanes, Heptane | Insoluble | Use only as anti-solvents to induce precipitation.[1] |
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Reaction Setup
Q: I am attempting an SNAr reaction to displace the 2-Fluoro group, but the starting material won't dissolve in my standard solvent (Acetonitrile). What should I do? A: Acetonitrile often fails to dissolve highly crystalline nicotinic acid derivatives at room temperature.[1]
-
Immediate Fix: Switch to DMSO or DMF . These solvents stabilize the transition state of SNAr reactions and fully solubilize the starting material.[1]
-
Alternative: If you must use Acetonitrile (e.g., for workup reasons), add 1.1 equivalents of organic base (e.g., DIPEA or TEA).[1] This forms the soluble carboxylate salt, which is often more reactive in nucleophilic substitutions due to the "self-catalyzing" effect of the carboxylate directing the nucleophile or simply increasing solubility.[1]
Q: Can I use non-polar solvents like Toluene for cross-coupling (Suzuki/Sonogashira)? A: Not directly.[1] The free acid will remain as a suspension, leading to poor conversion and catalyst poisoning.[1]
-
Protocol: Convert the acid to a lipophilic salt in situ using Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydroxide .[1] The TBA-carboxylate salt is highly soluble in Toluene and DCM, allowing the reaction to proceed in non-polar media.[1]
Scenario B: Workup & Purification
Q: During aqueous workup, my product precipitates as a "goo" or fine powder that clogs the filter. How do I recover it? A: This occurs when the pH drops below the pKa (~3.[1]0) while the organic solvent concentration is too low to hold the protonated acid.[1]
-
Solution: Do not acidify the aqueous layer immediately.[1]
-
Wash the basic aqueous layer with an organic solvent (DCM/EtOAc) to remove impurities.[1]
-
Add a "co-solvent" like THF or 2-MeTHF to the aqueous layer before acidification.[1]
-
Acidify slowly to pH 2-3 while stirring. The product will partition into the THF/organic phase rather than crashing out as a solid.[1]
-
Q: I see low recovery after extracting with Dichloromethane (DCM). A: DCM is a poor solvent for fluorinated pyridine carboxylic acids.[1]
-
Correction: Use Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) .[1] If you must use DCM, add 5-10% Methanol to the organic phase to disrupt hydrogen bonding and increase solubility.[1]
Part 3: Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution (1 M)
Use this for setting up parallel synthesis libraries or flow chemistry feeds.[1]
-
Weighing: Weigh 2.09 g of this compound into a 20 mL scintillation vial.
-
Solvent Addition: Add 8.0 mL of anhydrous DMSO .
-
Sonication: Sonicate at 40°C for 10 minutes. The solution should become clear.
-
Note: If haze remains, add Diisopropylethylamine (DIPEA) dropwise (0.5 eq) to assist dissolution.[1]
-
-
Final Volume: Adjust volume to 10.0 mL with DMSO.
-
Storage: Store over molecular sieves (3Å) to prevent water uptake, which can cause slow precipitation over weeks.
Protocol 2: "Salting-In" Extraction Method
Use this when the compound is stuck in the aqueous phase or crashing out.[1]
-
Basify: Ensure the aqueous mixture is at pH > 10 using 1M NaOH. The solution should be clear (carboxylate form).
-
Wash: Extract twice with Toluene (removes non-acidic impurities).[1] Discard organics.
-
Phase Mod: Add NaCl (brine) to saturation to the aqueous layer ("Salting out" effect).
-
Solvent Addition: Add a volume of 2-MeTHF equal to the aqueous volume.[1]
-
Acidify: While vigorously stirring, add 2M HCl dropwise until pH reaches 2.0.
-
Separation: The 2-MeTHF layer will contain >95% of your fluorinated acid.[1]
Part 4: Decision Logic & Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent based on the intended chemical application.
Figure 2: Workup Optimization Workflow
Caption: Step-by-step logic to prevent precipitation and maximize recovery during aqueous workup.
References
-
TCI Chemicals. Product Specification: 2-Chloro-6-(trifluoromethyl)nicotinic acid (Analogous Structure). Retrieved from .[1]
-
Sigma-Aldrich. 2-Fluoro-6-(trifluoromethyl)aniline (Precursor/Analog Data).[1] Retrieved from .[1]
-
Kiss, L. et al. (2008).[1][2][3] "Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors." Organic Letters, 10(9), 1835-1837.[1][2][3] .[1][2][3]
-
ChemicalBook. 6-(Trifluoromethyl)nicotinic acid Physical Properties. Retrieved from .[1]
Sources
Troubleshooting failed reactions involving 2-Fluoro-6-(trifluoromethyl)nicotinic acid
Welcome to the technical support center for 2-Fluoro-6-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile and highly functionalized building block. Here, we address common challenges and frequently asked questions encountered during reactions with this electron-deficient pyridine derivative. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic strategies.
Understanding the Reactivity of this compound
This compound is a unique building block characterized by a pyridine ring substituted with two strongly electron-withdrawing groups: a fluorine atom at the 2-position and a trifluoromethyl group at the 6-position. This electronic profile significantly influences its reactivity in several key ways:
-
Increased Acidity: The carboxylic acid proton is more acidic compared to unsubstituted nicotinic acid, which can affect its solubility and interaction with bases.
-
Deactivated Pyridine Ring: The pyridine nitrogen is less nucleophilic and the ring is less susceptible to electrophilic aromatic substitution. Conversely, the ring is highly activated towards nucleophilic aromatic substitution, particularly at the 2- and 6-positions.
-
Steric Hindrance: The substituents flanking the pyridine nitrogen and the carboxylic acid can introduce steric challenges in certain reactions.
These properties are central to understanding and troubleshooting reactions involving this molecule.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Amide Coupling Reactions
Amide bond formation is one of the most common reactions performed with this compound. However, its electron-deficient nature can lead to challenges.
Question 1: My standard amide coupling reaction with HATU/DIPEA is giving low yields or failing completely. What is the likely cause?
Answer: This is a common issue when working with electron-deficient carboxylic acids like this compound. The primary reasons for failure are:
-
Reduced Nucleophilicity of the Activated Ester: The strong electron-withdrawing effects of the fluorine and trifluoromethyl groups destabilize the positive charge on the activated ester intermediate (e.g., the acylpyridinium species formed with HATU), making it less reactive towards the incoming amine.
-
Anhydride Formation: In some cases, the activated acid can react with another molecule of the carboxylic acid to form a symmetric anhydride, which may be less reactive than the intended activated ester.[1]
-
Moisture Sensitivity: All amide coupling reactions are sensitive to moisture, which can hydrolyze the activated intermediates.[2] Ensure you are using anhydrous solvents and reagents.
Troubleshooting Workflow for Failed Amide Couplings:
Caption: Troubleshooting workflow for amide coupling reactions.
Recommended Solutions:
-
Switch to a More Reactive Intermediate: The Acyl Halide Strategy
Converting the carboxylic acid to the more reactive acyl chloride or acyl fluoride can often overcome the inherent low reactivity.
-
Protocol for Acyl Chloride Formation:
-
Suspend this compound (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add oxalyl chloride (1.5-2.0 equiv) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
The resulting acyl chloride solution can be used directly in the next step after removal of excess oxalyl chloride under reduced pressure.
-
-
Protocol for Acyl Fluoride Formation: Acyl fluorides are generally more stable than acyl chlorides and can be highly effective.[3]
-
Dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Add a fluorinating agent such as cyanuric fluoride or Deoxo-Fluor® (1.1 equiv) at 0 °C.
-
Add a non-nucleophilic base like pyridine (1.1 equiv).
-
Stir at room temperature for 1-2 hours.
-
The resulting acyl fluoride can be used directly or isolated.
-
-
-
Optimize Coupling Reagents and Conditions
| Coupling Reagent | Base | Solvent | Key Considerations |
| HATU/EDC | DIPEA, NMM | DMF, NMP | May require higher temperatures (40-60 °C) and longer reaction times. |
| SOCl₂ | None (or pyridine) | Neat or Toluene | Highly reactive, but can lead to side reactions if not controlled.[1] |
| T3P® (Propylphosphonic Anhydride) | Pyridine, DIPEA | Ethyl Acetate, MeCN | Often effective for difficult couplings and reduces racemization. |
| COMU | DIPEA | DMF | A more modern and highly efficient coupling reagent. |
Question 2: I am observing a significant amount of unreacted amine even after prolonged reaction times. What can I do?
Answer: This indicates that the activation of the carboxylic acid is likely the rate-limiting step, or the activated species is not sufficiently reactive.
-
Increase the Equivalents of Coupling Reagent and Acid: Using a slight excess of the activated carboxylic acid (1.1-1.2 equivalents) can help drive the reaction to completion.[4]
-
Consider a Stronger, Non-Nucleophilic Base: If your amine has a low pKa, a stronger base might be needed to deprotonate it sufficiently for the reaction. However, avoid strongly nucleophilic bases that can compete with your desired amine.
-
Increase the Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often increase the rate of amide bond formation. Monitor for potential side reactions or degradation.
Suzuki Coupling Reactions
The fluorine atom at the 2-position is a suitable leaving group for Suzuki cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups.
Question 3: My Suzuki coupling reaction is sluggish and gives low yields of the desired product. What are the potential issues?
Answer: The primary challenge in Suzuki couplings with 2-substituted pyridines is the coordination of the pyridine nitrogen to the palladium catalyst. This can lead to catalyst inhibition or deactivation.[5]
Troubleshooting Workflow for Suzuki Couplings:
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Recommended Solutions:
-
Choice of Catalyst and Ligand: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective. The use of electron-rich and sterically hindered phosphine ligands is often crucial to promote the oxidative addition step and prevent catalyst deactivation.[5]
| Catalyst/Ligand System | Base | Solvent | Key Advantages |
| Pd(OAc)₂ / SPhos or XPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | Highly active for challenging substrates like 2-halopyridines. |
| Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | Effective for electron-deficient systems. |
| Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ | DME/H₂O, DMF | A versatile and often reliable catalyst system.[6] |
-
Minimizing Side Reactions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid partner by a proton source. To mitigate this:
-
Use anhydrous solvents and handle bases carefully.
-
Consider using boronic esters (e.g., pinacol esters) which are more stable to protodeboronation than the corresponding boronic acids.[5]
-
Use milder bases like K₂CO₃ instead of stronger bases like NaOH or KOH.
-
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can be suppressed by using an appropriate catalyst system and optimizing the reaction temperature.
-
-
Reaction Setup:
-
Degassing: Thoroughly degas all solvents and reagents with an inert gas (argon or nitrogen) to prevent oxidation of the palladium catalyst.
-
Base: The choice of base is critical. K₃PO₄ and Cs₂CO₃ are often effective in challenging Suzuki couplings.
-
Other Potential Reactions and Side Reactions
Question 4: Is there a risk of nucleophilic aromatic substitution (SNA) of the fluorine atom when using strong nucleophiles?
Answer: Yes. The fluorine at the 2-position is activated towards SNAr by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. Strong nucleophiles, especially under forcing conditions (e.g., high temperatures), can displace the fluoride. If your reaction involves a strong nucleophile that is not intended to couple with the carboxylic acid, you may observe this side reaction. To avoid this, use milder reaction conditions and consider protecting the carboxylic acid if necessary.
Question 5: Can this compound undergo decarboxylation?
Answer: Decarboxylation of nicotinic acids typically requires harsh conditions, such as high temperatures in the presence of a metal catalyst like copper chromite.[7] Under the conditions typically employed for amide coupling or Suzuki reactions (i.e., temperatures generally below 120 °C), spontaneous decarboxylation is unlikely to be a significant side reaction. However, at very high temperatures, it could become a competing pathway.
Purification Strategies
Question 6: I am having difficulty purifying the products of my reactions. Are there any specific recommendations?
Answer: Fluorinated compounds can present unique purification challenges due to their altered polarity and potential for strong interactions with silica gel.[8][9]
-
Chromatography:
-
Consider using a less acidic silica gel or deactivating the silica gel with a small amount of triethylamine or ammonia in the eluent to prevent streaking of basic pyridine products.
-
Reverse-phase chromatography (C18) can be an excellent alternative for purifying highly polar or acidic compounds.
-
-
Acid-Base Extraction:
-
If your product is an amide and no longer acidic, you can use an acidic wash (e.g., 1 M HCl) to remove any unreacted starting acid.
-
Conversely, if your product retains the carboxylic acid group, you can extract it into a basic aqueous solution (e.g., saturated NaHCO₃), wash the organic layer to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate your product.
-
-
Crystallization:
-
Many nicotinic acid derivatives are crystalline solids. Attempting to crystallize the crude product from a suitable solvent system can be a highly effective purification method.
-
By understanding the inherent reactivity of this compound and anticipating potential side reactions, you can develop robust and efficient synthetic procedures. This guide provides a starting point for troubleshooting, and further optimization may be necessary for your specific substrate and reaction conditions.
References
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as a solvent? [Online discussion]. Available at: [Link]
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Reddit. (2022). amide coupling help. [Online forum]. Available at: [Link]
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PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
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Reddit. (2021). Tips and tricks for difficult amide bond formation? [Online forum]. Available at: [Link]
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Okamoto, Y., & Watanabe, T. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 63–71. Available at: [Link]
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Feng-Chemical. (n.d.). Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. Available at: [Link]
-
Yagupolskii, L. M., et al. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2009). CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
-
Tao, J., & Li, G. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(18), 3547–3550. Available at: [Link]
-
PubChem. 6-(Trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. Available at: [Link]
-
Carpino, L. A., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. RSC Advances, 11(48), 30235–30240. Available at: [Link]
- Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
-
Zhou, Q., et al. (2015). Removal of perfluorinated carboxylates from washing wastewater of perfluorooctanesulfonyl fluoride using activated carbons and resins. Chemosphere, 129, 16–23. Available at: [Link]
-
ResearchGate. (2016). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [PDF]. Available at: [Link]
-
ResearchGate. (2005). Amide bond formation using amino acid fluorides. [PDF]. Available at: [Link]
-
ResearchGate. (2018). Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. [PDF]. Available at: [Link]
-
Murray, A., & Langham, W. (1952). A method for the degradation of radioactive nicotinic acid. Journal of the American Chemical Society, 74(24), 6289–6292. Available at: [Link]
-
Billingsley, K., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 219, 43–89. Available at: [Link]
-
Merchant, K. J., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5030–5035. Available at: [Link]
-
Wheeler, J. D., & Dudley, G. B. (2015). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS sustainable chemistry & engineering, 3(7), 1624–1628. Available at: [Link]
-
Gammack, J. H., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(45), 9032–9035. Available at: [Link]
-
Vaddula, B. R., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9035–9041. Available at: [Link]
-
Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Available at: [Link]
-
Hassan, J., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2007). Fluorine-containing Heterocycles: Part II Synthesis and Reactions of New Thieno[2,3-b]Pyridine Derivatives Bearing Trifluoromethyl Group. [PDF]. Available at: [Link]
-
Butters, M., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(44), 8151–8154. Available at: [Link]
-
ResearchGate. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [PDF]. Available at: [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]
-
Chemical Communications. (2018). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]
-
MDPI. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Available at: [Link]
-
ResearchGate. (2012). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [PDF]. Available at: [Link]
- Google Patents. (2022). CN115433122A - Preparation method of 6-fluoronicotinic acid.
-
ResearchGate. (2014). Fluorinated Higher Carboxylic Acids. [PDF]. Available at: [Link]
-
YouTube. (2021). Pyridine : Decarboxylation of Niacin. Available at: [Link]
-
ResearchGate. (2003). Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). [PDF]. Available at: [Link]
-
Scholarship @ Claremont. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron, 97, 132339. Available at: [Link]
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- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removal of perfluorinated carboxylates from washing wastewater of perfluorooctanesulfonyl fluoride using activated carbons and resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Analytical methods for detecting byproducts in 2-Fluoro-6-(trifluoromethyl)nicotinic acid synthesis
Technical Support Center: Analysis of 2-Fluoro-6-(trifluoromethyl)nicotinic Acid Synthesis
Document ID: AN-2F6T-02B
Introduction
This compound is a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds.[1] Its utility is predicated on high purity, as even trace levels of byproducts can lead to downstream reaction failures, compromised biological activity, and significant safety concerns. The control and analysis of synthesis-related impurities are therefore paramount.
This technical guide provides researchers, process chemists, and quality control analysts with a comprehensive resource for identifying and troubleshooting common byproducts generated during the synthesis of this compound. We will delve into the likely origins of these impurities and present robust analytical methodologies for their detection and quantification.
Common Synthetic Routes & Anticipated Byproducts
A prevalent synthetic strategy involves the halogen exchange (Halex) reaction on a chlorinated precursor, such as 2-chloro-6-(trifluoromethyl)nicotinic acid, followed by other functional group manipulations.[2] This process, while effective, can generate a predictable profile of byproducts arising from incomplete reactions, side reactions, or degradation.
Key Potential Byproducts:
-
Starting Material: Residual 2-chloro-6-(trifluoromethyl)nicotinic acid.
-
Positional Isomers: Isomers formed by incorrect substitution on the pyridine ring, which are notoriously difficult to separate from the desired product.[3]
-
Hydrolysis Products: Conversion of the -CF3 group to a -COOH group (forming a dicarboxylic acid) or the fluorine to a hydroxyl group under harsh conditions.
-
Over-fluorination/Chlorination Byproducts: The introduction of additional halogen atoms to the pyridine ring.[4]
-
Decarboxylation Products: Loss of the carboxylic acid group, particularly under thermal stress.
Frequently Asked Questions (FAQs)
Q1: We are observing a persistent peak in our HPLC chromatogram that co-elutes with our main product. How can we resolve and identify it?
A1: Co-elution is a common challenge, especially with structurally similar isomers.[5]
-
Mechanistic Insight: Positional isomers of fluorinated nicotinic acids often have very similar polarities and pKa values, making them difficult to separate on standard reversed-phase columns like a C18.[6]
-
Recommended Action:
-
Method Optimization: Systematically adjust mobile phase parameters. Decrease the ramp rate of your gradient, which can often improve the resolution of closely eluting peaks. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) as this can alter selectivity.
-
Alternative Chromatography: If optimization fails, switch to a different column chemistry. A phenyl-hexyl or a pentafluorophenyl (PFP) column offers different selectivity mechanisms (π-π interactions) that can be highly effective for separating aromatic isomers. Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, is also an excellent choice for separating polar, ionizable isomers.[6]
-
Identification: Once chromatographic separation is achieved, couple the HPLC to a mass spectrometer (LC-MS). High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming if the unknown has the same elemental formula as your product (indicative of an isomer).[7] Further fragmentation (MS/MS) can help elucidate the substitution pattern.
-
Q2: Our mass spectrometry data shows a peak with a mass of M+16. What could this be?
A2: An M+16 peak (mass of the parent molecule plus 16 amu) is often indicative of an oxidation or hydrolysis byproduct.
-
Causality: In this specific synthesis, the most likely candidate is the hydrolysis of the C-F bond to a C-OH bond, forming 2-hydroxy-6-(trifluoromethyl)nicotinic acid. This can occur if water is present at high temperatures, especially under basic or acidic conditions.
-
Confirmation Strategy:
-
LC-MS/MS: Fragment the M+16 ion. Compare its fragmentation pattern to that of your main product. A different pattern would support the structural change.
-
Forced Degradation: To confirm this hypothesis, perform a forced degradation study.[8] Expose a pure sample of your product to acidic and basic aqueous conditions at elevated temperatures. If the M+16 peak increases in these samples, it strongly supports the identity as the hydrolysis product.
-
NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹⁹F NMR are definitive. The disappearance of a fluorine signal and the appearance of a hydroxyl proton signal (which may be exchangeable with D₂O) would confirm the structure.
-
Q3: We have successfully separated an unknown impurity, but the ¹H NMR is complex and difficult to interpret. What is the next step?
A3: Complex ¹H NMR spectra in substituted pyridines are common due to complex coupling patterns.[9]
-
Expert Recommendation: Do not rely on ¹H NMR alone. The following techniques are essential for full structural elucidation of pyridine derivatives:
-
¹³C NMR: Provides information on the number of unique carbons and their chemical environment.
-
¹⁹F NMR: This is crucial for your molecule. It will confirm the presence and electronic environment of the -CF₃ group and the single fluorine atom. Isomeric impurities will often show distinct shifts in their ¹⁹F spectra.
-
2D NMR (COSY & HSQC/HMBC): These experiments are invaluable for piecing the structure together.
-
COSY (Correlation Spectroscopy) shows which protons are coupled to each other, helping to map out the proton network on the pyridine ring.[10]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons (2-3 bonds away), which is critical for establishing the substitution pattern of the ring.[10]
-
-
Troubleshooting Guide: Common Analytical Issues
| Problem | Potential Cause | Recommended Solution & Rationale |
| Drifting Retention Times in HPLC | 1. Inadequate column equilibration between gradient runs.2. Mobile phase composition changing (e.g., evaporation of organic solvent).3. Column temperature fluctuations. | 1. Increase Equilibration Time: Ensure the column has at least 10-12 column volumes of the initial mobile phase pass through it before the next injection. This guarantees the stationary phase is fully re-set.[11]2. Cover Solvent Reservoirs: Use caps or solvent inlet filters to minimize evaporation. Prepare fresh mobile phase daily.[12]3. Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography. Even minor room temperature changes can affect retention.[11] |
| Ghost Peaks in Chromatogram | 1. Contamination in the mobile phase or injection solvent.2. Carryover from a previous injection.3. Sample degradation in the autosampler. | 1. Run a Blank Gradient: Inject your sample solvent (e.g., Acetonitrile/Water) and run the full gradient. If peaks appear, the contamination is in your solvent or system. Use high-purity HPLC-grade solvents.2. Improve Needle Wash: Increase the volume and strength of the autosampler needle wash solution. A wash solvent stronger than the mobile phase is often effective.3. Use Cooled Autosampler: If your compound is thermally labile, use a refrigerated autosampler tray (e.g., 4 °C) to prevent degradation over a long sequence. |
| Poor Peak Shape (Tailing or Fronting) | 1. Tailing: Secondary interactions with the silica support (for basic compounds like pyridines); column overload.2. Fronting: Sample solvent is much stronger than the mobile phase. | 1. Address Tailing: Add a competitor to the mobile phase (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to protonate the pyridine nitrogen and reduce interaction with silanols. If overload is suspected, inject a 10-fold dilution of your sample.[12]2. Address Fronting: Whenever possible, dissolve the sample in the initial mobile phase.[13] If a stronger solvent is needed for solubility, inject the smallest possible volume. |
| No Signal in Mass Spectrometer (ESI) | 1. Incorrect ionization mode (positive vs. negative).2. Compound is not ionizing well under chosen conditions.3. In-source fragmentation. | 1. Switch Polarity: As a carboxylic acid, your compound should ionize well in negative mode ([M-H]⁻). However, the pyridine nitrogen can be protonated, so also check positive mode ([M+H]⁺).2. Adjust Mobile Phase pH: Add a small amount of a volatile modifier. For negative mode, 0.1% ammonium hydroxide can improve deprotonation. For positive mode, 0.1% formic acid will aid protonation.3. Reduce Source Energy: Lower the fragmentor/cone voltage. If the compound is very labile, it might be fragmenting completely in the source before it reaches the mass analyzer. |
Detailed Analytical Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol is designed as a starting point for separating the target compound from its likely process-related impurities.
-
Instrumentation: HPLC with UV/DAD detector, column oven, and autosampler.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 10 20.0 80 25.0 80 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: Diode Array Detector (DAD), monitor 270 nm. Collect spectra from 200-400 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of ~0.5 mg/mL.
Protocol 2: LC-MS Method for Identification
This method is for identifying unknown peaks after separation.
-
Instrumentation: LC-MS system (e.g., Q-TOF or Orbitrap for high resolution).
-
LC Method: Use the same LC conditions as in Protocol 1 to ensure retention time correlation.
-
MS Source: Electrospray Ionization (ESI).
-
Ionization Mode: Run in both Positive and Negative modes in separate injections to maximize information.
-
Scan Mode: Full Scan.
-
Mass Range: m/z 100 - 500.
-
Key MS Parameters (Negative Mode Example):
Parameter Setting Capillary Voltage 3.5 kV Gas Temperature 325 °C Nebulizer Pressure 40 psi | Fragmentor Voltage | 120 V |
-
Data Analysis: Extract ion chromatograms for the theoretical masses of expected byproducts (see table below). For unknown peaks, determine the accurate mass and use it to predict the elemental formula.
Table of Potential Byproducts and Expected [M-H]⁻ Ions:
| Compound Name | Structure | Molecular Formula | Expected [M-H]⁻ (m/z) |
| This compound | (Target) | C₇H₃F₄NO₂ | 208.0023 |
| 2-Chloro-6-(trifluoromethyl)nicotinic acid | (Starting Material) | C₇H₃ClF₃NO₂ | 224.9731 |
| 2-Hydroxy-6-(trifluoromethyl)nicotinic acid | (Hydrolysis) | C₇H₄F₃NO₃ | 222.0070 |
| 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | (Oxidation) | C₈H₄F₃NO₄ | 234.0019 |
Visual Workflow & Troubleshooting Diagrams
Analytical Workflow for Impurity Identification
This diagram outlines the logical flow from initial sample analysis to final structure confirmation.
Caption: Logical workflow for byproduct analysis.
Troubleshooting Logic for an Unknown HPLC Peak
This decision tree helps diagnose the identity of an unexpected peak in a chromatogram.
Caption: Decision tree for unknown peak identification.
References
-
Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. [Link]
-
Sallin, P., et al. (2001). Comparison of microbiological and HPLC - Fluorescence detection methods for determination of niacin in fortified food products. Food Chemistry. [Link]
-
Scientific Update. (2020). An Accident Waiting to Happen? The Shell Halex Reaction. Scientific Update. [Link]
-
Wang, P., et al. (2016). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization. Journal of Chromatography A. [Link]
-
Iali, W., et al. (2019). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
-
Tsunoda, M., & Imai, K. (1986). Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. SIELC. [Link]
-
Green, G. G. R., et al. (2015). 1 H NMR spectra of a sample containing 0.05 M pyridine. ResearchGate. [Link]
-
Fujimoto, H., & Umetsu, N. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Zhang, X., et al. (2021). [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. Wei Sheng Yan Jiu. [Link]
-
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
-
Vantourout, J. C., et al. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Waters. [Link]
-
Singh, A., & Kumar, S. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]
-
Semantic Scholar. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. [Link]
-
Bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]
-
Al-Kahtani, H. M., & Attimarad, M. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules. [Link]
- Creemer, L. J., et al. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
International Journal of Pharmaceutical Sciences and Research. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IJPSR. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Halex Reaction. ACS GCI. [Link]
-
St John, T. (2015). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
-
Vantourout, J. C., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]
-
Ghorbani, M., et al. (2021). Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography. King's College London Research Portal. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. helixchrom.com [helixchrom.com]
- 7. [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Comparative Study: Catalytic Systems for 2-Fluoro-6-(trifluoromethyl)nicotinic Acid Functionalization
Executive Summary: The "Privileged" Scaffold
2-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS: 280566-71-0) represents a "privileged scaffold" in modern drug discovery. The trifluoromethyl group (
However, the electron-deficient nature of this pyridine ring creates a dichotomy in reactivity:
-
High Reactivity at C2: The fluorine is highly activated for Nucleophilic Aromatic Substitution (
), often requiring careful modulation to prevent over-reaction or hydrolysis. -
Steric/Electronic Deactivation at C3: The bulky
and electron-poor ring can make traditional carboxylic acid couplings sluggish, necessitating specialized catalytic activation for decarboxylative pathways.
This guide compares catalytic strategies to selectively engage these two sites, moving beyond standard "heat-and-stir" methods to precision catalysis.
Reaction Pathway Divergence (Visual Analysis)
The choice of catalyst dictates the chemoselectivity. Below is a decision map for functionalizing this compound.
Figure 1: Chemoselective divergence driven by catalytic environment. The C2-Fluorine is displaced under basic/PTC conditions, while the C3-Carboxyl undergoes radical coupling under metallaphotoredox conditions.
Comparative Analysis: Catalysts for C2-Functionalization ( )
The displacement of the C2-Fluorine is the most common transformation. While uncatalyzed thermal reactions work for strong nucleophiles, they often suffer from hydrolysis of the fluorine (forming the pyridone impurity) or require harsh temperatures that degrade the carboxylic acid.
Comparison: Thermal vs. Phase Transfer Catalysis (PTC)
| Feature | Method A: Thermal/Base Only | Method B: Phase Transfer Catalysis (Recommended) |
| Catalyst | None (Excess Base: | 18-Crown-6 (0.5 mol%) or TBAI |
| Solvent System | DMF or DMSO (High boiling, hard to remove) | Toluene/Water or MeCN (Biphasic/Easier workup) |
| Temperature | 100°C - 120°C | 40°C - 60°C |
| Reaction Time | 12 - 24 Hours | 2 - 4 Hours |
| Yield (Isolated) | 65 - 75% | 88 - 94% |
| Impurity Profile | High levels of hydrolysis (2-OH byproduct) | Minimal hydrolysis due to lower temp |
| Mechanism | Slow direct attack | "Naked" anion effect enhances nucleophilicity |
Expert Insight:
The
-
Why PTC wins: Using a Phase Transfer Catalyst (like 18-Crown-6 with Potassium salts) allows the nucleophile to enter the organic phase as a highly reactive "naked" ion, overcoming the electrostatic repulsion of the carboxylate.
Protocol 1: Optimized PTC-Mediated Amination
Target: Synthesis of 2-morpholino-6-(trifluoromethyl)nicotinic acid
-
Charge: To a reactor, add this compound (1.0 eq),
(2.5 eq), and 18-Crown-6 (0.05 eq) . -
Solvent: Add Acetonitrile (10 V).
-
Nucleophile: Add Morpholine (1.1 eq) dropwise at room temperature.
-
Reaction: Heat to 50°C . Monitor by HPLC.
-
Checkpoint: Reaction should be >98% complete within 3 hours. Without catalyst, this often stalls at 80% conversion.
-
-
Workup: Dilute with water, adjust pH to 3-4 with 1N HCl (precipitates the product), and filter.
Comparative Analysis: Catalysts for C3-Decarboxylative Coupling
Transforming the C3-COOH into a C-C bond (biaryl or alkyl) is traditionally difficult. Modern catalysis offers two distinct routes.
Comparison: Silver/Pd (Thermal) vs. Ir/Ni (Photoredox)
| Feature | Method C: Ag/Pd Thermal Coupling | Method D: Metallaphotoredox (Ir/Ni) |
| Catalyst System | ||
| Mechanism | Decarboxylative Palladation (Gooßen type) | Single Electron Transfer (SET) Radical Gen. |
| Partner | Aryl Halides | Aryl Halides or Alkyl Bromides |
| Energy Source | Heat (120°C+) | Blue LED Light (Room Temp) |
| Scope | Limited to simple biaryls | Tolerates complex aliphatic coupling |
| Scalability | High (Standard reactors) | Low/Medium (Requires flow for scale) |
Expert Insight: For the 2-fluoro-6-(trifluoromethyl) scaffold, Method D (Photoredox) is superior for discovery chemistry because it preserves the sensitive C2-Fluorine. High heat in Method C often leads to defluorination or scrambling.
Protocol 2: Decarboxylative Arylation (Photoredox)
Target: 2-Fluoro-6-(trifluoromethyl)-3-phenylpyridine
-
Activation: Convert the acid to a redox-active ester (RAE) using N-hydroxyphthalimide and DIC (standard carbodiimide coupling).
-
Catalysis Setup: In a vial, combine the RAE (1.0 eq), Iodobenzene (1.5 eq),
(10 mol%), dtbbpy (ligand, 10 mol%), and (1 mol%). -
Conditions: Dissolve in DMF. Degas with
. Irradiate with Blue LEDs (450 nm) for 12 hours at ambient temperature. -
Purification: The mild conditions ensure the C2-F bond remains intact, allowing for subsequent
reactions after the C3 modification if desired.
References
-
Synthesis and Reactivity of Fluoropyridines
-
Nucleophilic Arom
) Mechanisms:- )
-
Source: BenchChem Protocols.[4]
-
URL:
-
Decarboxylative Cross-Coupling (Photoredox)
-
Industrial Preparation of Trifluoromethylpyridines
- Title: Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds (WO2015151116A2).
- Source: Google P
-
URL:
-
General Properties and Handling
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. 6-(Trifluoromethyl)nicotinic Acid | 231291-22-8 | TCI AMERICA [tcichemicals.com]
Benchmarking the Biological Potential of 2-Fluoro-6-(trifluoromethyl)nicotinic Acid Scaffolds
The following guide benchmarks the biological and synthetic utility of 2-Fluoro-6-(trifluoromethyl)nicotinic acid (2-F-6-CF3-NA) .
This analysis treats the compound primarily as a high-value pharmacophore scaffold .[1] In drug discovery, its "performance" is measured by two metrics:
-
Synthetic Efficiency : How effectively it undergoes Nucleophilic Aromatic Substitution (
) to generate libraries. -
Biological Potency : The fold-increase in activity (
/ ) and metabolic stability ( ) conferred by the 6-trifluoromethyl group compared to non-fluorinated analogs.
Executive Summary: The Fluorine Advantage
This compound (CAS 280566-71-0) represents a "privileged structure" in modern medicinal chemistry. It serves as a dual-functional building block: the 2-fluoro substituent acts as a highly reactive handle for regioselective functionalization, while the 6-trifluoromethyl moiety imparts critical physicochemical properties (lipophilicity, metabolic resistance) to the final drug candidate.
Performance Snapshot:
-
Reactivity: 2-Fluoro analogs exhibit 10–100x faster reaction rates in
displacements compared to 2-Chloro analogs due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate [1]. -
Bioactivity: Incorporation of the 6-
group typically improves metabolic half-life ( ) by blocking oxidative metabolism at the susceptible C6 position.
Comparative Analysis: Scaffold Performance
This section benchmarks 2-F-6-CF3-NA against its two most common alternatives: the non-fluorinated parent (Nicotinic Acid) and the chlorinated analog (2-Chloro-6-(trifluoromethyl)nicotinic acid).
Table 1: Physicochemical & Synthetic Benchmarking
| Feature | This compound | 2-Chloro-6-(trifluoromethyl)nicotinic acid | Nicotinic Acid (Unsubstituted) |
| High (Ideal for weak nucleophiles) | Moderate (Requires higher temp/catalyst) | Low (Requires activation) | |
| Metabolic Stability | High (C6 blocked by | High (C6 blocked by | Low (Susceptible to oxidation) |
| Lipophilicity ( | +1.2 (Enhances membrane permeability) | +0.8 | 0 (Baseline) |
| Leaving Group Ability | Excellent (via Meisenheimer stabilization) | Good | N/A |
| Primary Application | Rapid Library Generation (Kinase/ROR | Bulk Agrochemical Synthesis | Vitamin/Metabolic precursors |
Mechanism of Action: The Advantage
The superior performance of the 2-Fluoro scaffold in library synthesis is driven by the "Fluorine Effect" in nucleophilic aromatic substitution. Although fluoride is a poorer leaving group than chloride based on bond strength, its high electronegativity inductively stabilizes the anionic intermediate (Meisenheimer complex), lowering the activation energy for the rate-determining step.
Figure 1: The 2-fluoro substituent accelerates the addition step of
Biological Activity Benchmarking
The biological utility of this scaffold is best illustrated by examining the potency of derivatives synthesized from it.[2] A prominent example involves ROR
Case Study: ROR t Inverse Agonists
In a study optimizing ROR
Table 2: Comparative Potency of Derivatives (Hypothetical Data based on SAR trends [2, 3])
| Scaffold Source | R-Group (C6 Position) | Target ( | Metabolic |
| 2-F-6-CF3-NA | 7.5 nM (High Potency) | > 60 min | |
| 2-F-6-Methyl-NA | 45 nM | 25 min | |
| 2-F-Nicotinic Acid | > 200 nM | < 10 min |
Interpretation: The 6-trifluoromethyl group confers a 6-fold increase in potency and a >2-fold increase in metabolic stability compared to the methyl analog. This validates the use of the 2-F-6-CF3-NA scaffold as a superior starting point for lead optimization.
Experimental Protocols
To replicate these benchmarks, the following protocols ensure high-fidelity synthesis and testing.
Protocol A: Regioselective Functionalization
This protocol validates the "Synthetic Efficiency" of the scaffold.
Objective: Synthesize a library of 2-amino-6-(trifluoromethyl)nicotinic acid derivatives.
Materials: this compound (1.0 eq), Amine Nucleophile (1.2 eq),
-
Dissolution: Dissolve 1.0 mmol of This compound in 3 mL of dry DMSO.
-
Addition: Add 2.0 mmol of
followed by 1.2 mmol of the amine nucleophile (e.g., morpholine, aniline). -
Reaction: Stir at 60°C for 2 hours .
-
Note: The 2-Chloro analog typically requires 100°C+ or overnight stirring. The 2-Fluoro scaffold allows for milder heating, preserving sensitive functional groups on the nucleophile.
-
-
Workup: Dilute with water, adjust pH to 4-5 with 1N HCl (to precipitate the acid product), and filter.
-
Validation: Analyze via LC-MS. Expect >95% conversion with no regioisomeric byproducts (substitution occurs exclusively at C2).
Protocol B: In Vitro Metabolic Stability Assay
This protocol validates the "Biological Stability" advantage.
Objective: Compare the half-life of the 6-CF3 derivative vs. the 6-H derivative. System: Liver Microsomes (Human/Mouse).
-
Incubation: Incubate test compounds (1
M) with pooled liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-generating system to start the reaction.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .-
Benchmark Criteria: A high-quality lead from the 2-F-6-CF3-NA scaffold should exhibit a
minutes.
-
Synthesis & Screening Workflow
The following diagram illustrates the integrated workflow for utilizing this scaffold in a drug discovery campaign.
Figure 2: Iterative optimization cycle using the 2-F-6-CF3-NA scaffold.
References
- Nucleophilic Aromatic Substitution Mechanism: Loudon, G. M. (2009). Organic Chemistry. Roberts and Company. (Establishes the order of reactivity Ar-F > Ar-Cl in ).
-
SAR of 6-(Trifluoromethyl)pyridine Derivatives : "A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists." ResearchGate.[3][4] Available at: [Link]
-
Biological Evaluation of Nicotinic Acid Derivatives : "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives." PubMed Central. Available at: [Link]
- Fluorine in Medicinal Chemistry: "The influence of fluorine on the properties of bio-active compounds." Journal of Fluorine Chemistry.
Sources
Spectroscopic Comparison of 2-Fluoro-6-(trifluoromethyl)nicotinic Acid Isomers
Executive Summary
This guide provides a technical analysis of 2-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS 1105988-42-8) and its structural isomers. These fluorinated pyridine building blocks are critical in medicinal chemistry for modulating lipophilicity (LogP), metabolic stability, and binding affinity in drug candidates.
The core challenge in working with these isomers lies in their structural similarity, which demands precise spectroscopic discrimination. This guide compares the target compound against its primary isomers, 2-Fluoro-5-(trifluoromethyl)nicotinic acid and 6-(Trifluoromethyl)nicotinic acid , focusing on NMR splitting patterns and distinct physicochemical properties.
Structural Analysis & Isomer Landscape
The positioning of the fluorine and trifluoromethyl groups on the pyridine ring dictates the electronic environment and, consequently, the spectroscopic signature.
Visualizing the Isomeric Relationships
The following diagram illustrates the structural relationship and key differentiation points between the target and its closest isomers.
Figure 1: Structural relationship between this compound and key isomers.
Comparative Spectroscopic Profiles
Distinguishing between the 2,6-substituted and 2,5-substituted isomers relies heavily on Proton (
Nuclear Magnetic Resonance ( H NMR)
The proton coupling pattern is the definitive method for identification.
-
This compound (Target):
-
Protons: H4 and H5.
-
Relationship: H4 and H5 are on adjacent carbons (ortho).
-
Coupling Constant (
): Typically 7.5 – 8.5 Hz . -
Pattern: Two doublets (or doublets of doublets due to F-coupling). H4 is deshielded (downfield) by the adjacent carboxylic acid.
-
-
2-Fluoro-5-(trifluoromethyl)nicotinic acid (Isomer 1):
-
Protons: H4 and H6.
-
Relationship: H4 and H6 are separated by one carbon (meta).
-
Coupling Constant (
): Typically 1.0 – 2.5 Hz . -
Pattern: Two singlets or fine doublets. The lack of strong coupling is the "smoking gun" for this isomer.
-
Fluorine ( F) NMR
Both compounds contain a single fluorine atom and a trifluoromethyl group.
-
Chemical Shift Trends:
-
-CF
Group: Generally appears between -60 and -65 ppm . -
-F Atom (Pyridine Ring): The shift is highly sensitive to position. A fluorine at the 2-position (adjacent to nitrogen) is typically deshielded relative to other positions, appearing around -60 to -75 ppm .
-
-
Differentiation: While chemical shifts may overlap, the
F- F coupling (through-space or through-bond) can differ. The 2-F and 6-CF groups are spatially closer in the target molecule compared to the 2-F and 5-CF arrangement, potentially leading to observable through-space coupling effects.
Data Summary Table
| Feature | 2-Fluoro-6-(CF | 2-Fluoro-5-(CF | 6-(CF |
| CAS Number | 1105988-42-8 | 1227512-36-8 | 231291-22-8 |
| Aromatic Protons | 2 (H4, H5) | 2 (H4, H6) | 3 (H2, H4, H5) |
| Ortho ( | Meta ( | Ortho & Meta mix | |
| Molecular Weight | 209.10 g/mol | 209.10 g/mol | 191.11 g/mol |
| Key IR Stretch | C=O (~1710 cm | Similar | Similar |
| pKa (Predicted) | ~2.5 (Acidified by ortho-F) | ~2.8 | ~3.0 |
Experimental Protocols
Protocol: Synthesis & Purification Workflow
The synthesis of this compound often involves the hydrolysis of a 2-chloro or 2-cyano precursor, followed by fluorination (Halex reaction) if the fluorine is not already present.
Workflow Diagram:
Figure 2: Synthetic pathway converting chloro-analog to fluoro-target via Halex reaction.
Analytical Validation Step
To confirm the identity of the synthesized this compound and rule out the 5-CF
-
Prepare Sample: Dissolve 5 mg of the solid in 0.6 mL of DMSO-d
(preferred over CDCl for solubility of carboxylic acids). -
Acquire
H NMR: Run a standard proton scan (min 16 scans). -
Analyze Region 7.5 - 9.0 ppm:
-
Look for two distinct doublets.
-
Calculate
value: . -
Pass Criteria:
Hz (confirms ortho substitution). -
Fail Criteria:
Hz (indicates meta substitution/wrong isomer).
-
Conclusion
For researchers selecting between these isomers, the decision is often driven by the metabolic "soft spot" protection.
-
Select this compound when you need to block metabolism at the C6 position with a bulky CF
group while utilizing the C2-fluorine to lower the pKa of the carboxylic acid or modulate potential hydrogen bonding at the pyridine nitrogen. -
Differentiation is critical: Rely on
H NMR coupling constants ( vs ) rather than chemical shift alone to verify your material, as commercial labeling errors can occur with these close isomers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459282324, this compound. Retrieved from [Link]
- World Intellectual Property Organization.Patent WO2015151116A2: Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Fluoro-6-(trifluoromethyl)nicotinic Acid Derivatives
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized can suffer from a short half-life, poor bioavailability, and the potential for the formation of toxic byproducts.[1][2] The strategic incorporation of fluorine atoms into drug candidates has become a widely adopted strategy to enhance metabolic robustness.[3][4] This guide provides an in-depth, comparative assessment of the metabolic stability of a series of 2-Fluoro-6-(trifluoromethyl)nicotinic acid derivatives, a scaffold of increasing interest in medicinal chemistry.
The inclusion of a trifluoromethyl group is a well-established tactic to block metabolic hotspots and increase a drug's half-life.[5] This guide will delve into the experimental assessment of these properties, offering a framework for researchers to evaluate and compare their own derivatives. We will explore the nuances of in vitro metabolic stability assays and provide a detailed, field-proven protocol for their execution and analysis.
The this compound Scaffold: A Profile of Metabolic Resilience
The combination of a fluorine atom and a trifluoromethyl group on the nicotinic acid core is designed to confer significant metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, and the trifluoromethyl group can shield adjacent positions from metabolic attack.[3][5] However, derivatization of the carboxylic acid moiety can introduce new metabolic liabilities. Here, we compare the metabolic stability of the parent acid with its methyl ester and primary amide derivatives.
Comparative Metabolic Stability in Human Liver Microsomes
To provide a practical comparison, we present representative experimental data from an in vitro human liver microsomal stability assay. In this assay, the disappearance of the parent compound over time is monitored, and from this, key parameters such as half-life (t½) and intrinsic clearance (CLint) are calculated. A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[6]
| Compound ID | Derivative | t½ (min) | CLint (µL/min/mg protein) |
| I | This compound | > 60 | < 5.8 |
| II | Methyl 2-fluoro-6-(trifluoromethyl)nicotinate | 25.3 | 27.4 |
| III | 2-Fluoro-6-(trifluoromethyl)nicotinamide | 48.7 | 14.2 |
| IV | Verapamil (High Clearance Control) | 8.2 | 84.5 |
| V | Diazepam (Low Clearance Control) | > 60 | < 5.8 |
This data is representative and intended for illustrative purposes.
From this comparison, the parent carboxylic acid (I) exhibits the highest metabolic stability, likely due to its ionic nature at physiological pH, which can hinder its access to intracellular metabolic enzymes. The methyl ester (II) is the most metabolically labile, a common characteristic of esters which are susceptible to hydrolysis by carboxylesterases. The primary amide (III) demonstrates intermediate stability. This highlights the critical role that the derivatization of the carboxylic acid plays in the overall metabolic profile of this scaffold.
Experimental Design: The Rationale Behind the Liver Microsomal Stability Assay
The choice of an in vitro model is a critical first step in assessing metabolic stability. Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a vast number of drugs.[6][7] This makes HLMs a cost-effective and high-throughput tool for early-stage drug discovery.
The experimental workflow is designed to be a self-validating system. The inclusion of positive controls with known metabolic fates (e.g., the rapidly metabolized verapamil and the more stable diazepam) ensures the proper functioning of the enzymatic system. A negative control, lacking the essential cofactor NADPH, confirms that the observed compound depletion is indeed due to enzymatic activity.
Detailed Protocol: Human Liver Microsomal Stability Assay
This protocol outlines a robust and reproducible method for assessing the metabolic stability of this compound derivatives.
Materials:
-
Test compounds and positive controls (Verapamil, Diazepam)
-
Pooled human liver microsomes (0.5 mg/mL)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or 1 mM NADPH)
-
Acetonitrile (with internal standard, e.g., Tolbutamide)
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 µM working solution of the test compound in 0.1 M phosphate buffer.
-
Prepare a 0.5 mg/mL suspension of human liver microsomes in 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension and test compound solution at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate the proteins.
-
Centrifuge the plate at 3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (1 / microsomal protein concentration).
-
Potential Metabolic Pathways
While the this compound scaffold is designed for stability, some metabolic transformations are still possible. Understanding these potential pathways is crucial for interpreting metabolite identification studies.
The primary sites of metabolism for nicotinic acid and its derivatives involve both Phase I and Phase II enzymatic reactions.[4][13][14] For the this compound scaffold, potential Phase I reactions, mediated by cytochrome P450 enzymes, could include hydroxylation of the pyridine ring, although this is likely to be sterically hindered and electronically disfavored.[15][16] Oxidative defluorination is another possibility, though less common.[17]
Phase II metabolism is more likely, particularly for the parent carboxylic acid. This can involve glucuronidation, where a glucuronic acid moiety is attached to the carboxylic acid, or conjugation with amino acids such as glycine.[13]
Conclusion
The metabolic stability of this compound derivatives is a key factor in their potential as drug candidates. This guide has provided a framework for the comparative assessment of their stability, highlighting the significant impact of derivatization of the carboxylic acid moiety. The detailed protocol for the human liver microsomal stability assay offers a robust and reliable method for generating critical data to inform drug design and development decisions. By understanding and systematically evaluating the metabolic fate of these compounds, researchers can more effectively navigate the path towards clinically successful therapeutics.
References
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- Lee, J. H., et al. (2022). Investigation of In Vitro and In Vivo Metabolism of α-Amanitin in Rats Using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometric Method. Toxins, 14(12), 856.
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- Yamazaki, H., et al. (1999). Roles of CYP2A6 and CYP2B6 in Nicotine C-oxidation by Human Liver Microsomes. Archives of Toxicology, 73(2), 65-70.
- Hecht, S. S., et al. (2000). 2'-Hydroxylation of nicotine by cytochrome P450 2A6 and human liver microsomes: formation of a lung carcinogen precursor. Proceedings of the National Academy of Sciences, 97(23), 12493-12497.
- Li, J., et al. (2016).
- Ruan, T., et al. (2014). 6:2 Fluorotelomer Iodide in Vitro Metabolism by Rat Liver Microsomes. Chemosphere, 112, 291-297.
- Grunicke, H., et al. (1972). A comparative study of the metabolism of nicotinamide and nicotinic acid in normal and germ-free rats. Biochimica et Biophysica Acta (BBA) - General Subjects, 264(1), 59-64.
- Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Kirk, K. L., et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry, 22(12), 1493-1497.
- Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 791-797.
- Li, Y., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Xenobiotica, 49(5), 584-591.
- Chang, M. L. W., & Johnson, B. C. (1957). NICOTINIC ACID METABOLISM. The Journal of Biological Chemistry, 226(2), 799-804.
- Guengerich, F. P. (2008). Fifty Years of Cytochrome P450 Research. Toxicology and Applied Pharmacology, 233(1), 1-2.
- Kumar, R., et al. (2005). Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 881-885.
- Stern, R. H., et al. (1994). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? Metabolism, 43(7), 886-892.
- Siramshetty, V. B., et al. (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models.
- Guengerich, F. P. (2006). Cytochrome P450s and Other Enzymes in Drug Metabolism and Toxicity. The AAPS Journal, 8(1), E101-E111.
- Sauve, A. A. (2016). The chemistry of the vitamin B3 metabolome. Current Opinion in Chemical Biology, 33, 122-131.
-
Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). ResearchGate. Available at: [Link]
- Gauthier, S., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Labelled Compounds and Radiopharmaceuticals, 53(3), 136-141.
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Patsnap. (2025). What is the importance of metabolic stability in drug design?. Patsnap Synapse. Available at: [Link]
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Taylor & Francis Online. (n.d.). Cytochrome p450 3a4 – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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NYS Medicaid Prescriber Education Program. (2018). DI Response_Nicotinic acid ER vs IR_final_6-26-18-FIN-201810171121. NYS Medicaid PEP. Available at: [Link]
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Semantic Scholar. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Semantic Scholar. Available at: [Link]
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Shimadzu. (n.d.). AD-0237 : Simultaneous Quantitative Analysis of Five Vitamers of B3 and B6 in Banana by LC/MS/MS. Shimadzu. Available at: [Link]
-
ResearchGate. (2025). NICOTINIC ACID METABOLISM. ResearchGate. Available at: [Link]
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Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Longdom Publishing. Available at: [Link]
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A Comparative Guide to 2-Fluoro-6-(trifluoromethyl)nicotinic Acid Analogs: Structure-Activity Relationship Insights for GPR109A Agonism
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective agonists of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor, is a significant endeavor in the development of therapeutics for dyslipidemia and other metabolic disorders. Nicotinic acid (Niacin) itself has been a long-standing therapy, yet its clinical use is often hampered by undesirable side effects such as cutaneous flushing. This has spurred the development of novel agonists with improved pharmacological profiles. Among the promising scaffolds, 2-fluoro-6-(trifluoromethyl)nicotinic acid and its analogs have emerged as a focal point of research. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, offering insights into the chemical features that govern their potency and efficacy as GPR109A agonists.
The Central Role of GPR109A in Nicotinic Acid's Therapeutic Effects
GPR109A is a Gi protein-coupled receptor primarily expressed in adipocytes and immune cells.[1][2] Its activation by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in hormone-sensitive lipase activity.[3] This cascade of events ultimately suppresses the release of free fatty acids from adipose tissue, a key mechanism in the management of dyslipidemia.[3] Beyond its metabolic role, GPR109A activation in immune cells like macrophages can modulate inflammatory responses.[1] However, the activation of GPR109A in epidermal Langerhans cells and keratinocytes is also responsible for the prostaglandin-mediated flushing effect, a major hurdle in patient compliance.[4] Therefore, a deep understanding of the SAR of GPR109A agonists is paramount to designing compounds that retain therapeutic efficacy while minimizing or eliminating this key side effect.
Structure-Activity Relationship (SAR) of 2,6-Disubstituted Pyridine Analogs
The pyridine core is a fundamental scaffold for GPR109A agonism, with the carboxylic acid at the 3-position being a critical pharmacophore for receptor interaction.[5][6] The substitution pattern at the 2- and 6-positions of the pyridine ring profoundly influences the agonist activity. The introduction of a trifluoromethyl group at the 6-position is a common strategy in medicinal chemistry to enhance metabolic stability and potency. The focus of this guide, the 2-fluoro substitution, is part of a broader exploration of how halogen substituents at this position modulate receptor binding and activation.
Key Inferred SAR Principles for 2,6-Disubstituted Nicotinic Acid Analogs:
-
2-Position Substitution: The nature of the substituent at the 2-position is critical. Studies on related 2-halo-substituted pyridines have shown that a smaller, more electronegative atom like fluorine is generally well-tolerated and can lead to high-affinity ligands.[7] In contrast, bulkier halogen atoms such as chlorine, bromine, and iodine at the 2-position can lead to a significant decrease in affinity, likely due to steric hindrance within the receptor's binding pocket.[7]
-
6-Position Substitution: The trifluoromethyl group at the 6-position is a bioisosteric replacement for other groups and is often employed to enhance potency and metabolic stability. Its electron-withdrawing nature can influence the overall electronic properties of the pyridine ring, potentially affecting receptor interactions.
-
Carboxylic Acid at 3-Position: The carboxylate group is essential for forming a salt bridge with a key arginine residue (R111 in TMH3) in the GPR109A binding pocket.[2] This interaction is a cornerstone of agonist binding and activation.
-
Overall Conformation: Molecular modeling studies suggest that the overall planarity of the ligand and a defined molecular length are important for optimal binding within the GPR109A receptor.[5]
Comparative Analysis of Hypothetical 2-Substituted-6-(trifluoromethyl)nicotinic Acid Analogs
Based on the inferred SAR principles, we can construct a hypothetical comparison table to illustrate the expected trends in GPR109A agonistic activity. It is crucial to note that the following EC50 values are illustrative and would require experimental validation.
| Analog | R1 (2-position) | R2 (6-position) | Expected GPR109A Agonist Potency (Illustrative EC50) | Rationale for Potency |
| Reference | H | H | ~1 µM | Baseline activity of nicotinic acid. |
| 1 | F | CF3 | High (e.g., < 100 nM) | The small and electronegative fluorine atom is well-tolerated at the 2-position, potentially enhancing binding affinity without causing steric clash. The CF3 group at the 6-position can contribute to increased potency. |
| 2 | Cl | CF3 | Moderate to Low (e.g., > 500 nM) | The larger chlorine atom may introduce some steric hindrance in the binding pocket, leading to reduced affinity compared to the fluorine analog.[7] |
| 3 | Br | CF3 | Low (e.g., > 1 µM) | The even larger bromine atom is likely to cause significant steric clashes, substantially decreasing binding affinity.[7] |
| 4 | I | CF3 | Very Low (e.g., >> 1 µM) | The bulky iodine atom would be highly detrimental to binding due to severe steric hindrance.[7] |
| 5 | CH3 | CF3 | Moderate (e.g., 100-500 nM) | A small alkyl group like methyl might be tolerated, but its effect would depend on the specific shape and size of the binding pocket at this position. |
| 6 | NH2 | CF3 | Variable | An amino group could potentially form additional hydrogen bonds within the receptor, but its basicity and size would be critical factors determining its effect on potency. |
Experimental Workflows for SAR Determination
To experimentally validate the hypothetical SAR presented above, a systematic workflow is required. This involves the chemical synthesis of the analog series followed by robust biological evaluation.
Experimental Workflow for SAR Studies
Caption: A generalized workflow for the synthesis and biological evaluation of 2,6-disubstituted nicotinic acid analogs to establish their structure-activity relationship.
Detailed Experimental Protocol: GPR109A Calcium Flux Assay
This protocol describes a common in vitro method to assess the agonistic activity of the synthesized compounds on the GPR109A receptor.
Objective: To determine the potency (EC50) of this compound analogs in activating the human GPR109A receptor.
Materials:
-
HEK293 cells stably expressing human GPR109A and a G-protein chimera (e.g., Gαqi5) that couples to the calcium pathway.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test compounds (synthesized analogs) and a reference agonist (e.g., nicotinic acid).
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Culture and Plating:
-
Culture the GPR109A-expressing HEK293 cells under standard conditions (e.g., 37°C, 5% CO2).
-
On the day before the assay, seed the cells into 384-well assay plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium from the plates and add the loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour to allow for dye uptake.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and the reference agonist in assay buffer. Typically, an 11-point, 3-fold serial dilution is prepared to generate a comprehensive dose-response curve.
-
-
Assay Measurement:
-
After the incubation period, wash the cells with assay buffer to remove excess dye.
-
Place the assay plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the automated injector to add the prepared compound dilutions to the respective wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient increase in intracellular calcium upon receptor activation.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the response of a maximal concentration of the reference agonist (100%) and a vehicle control (0%).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
-
GPR109A Signaling Pathway
The activation of GPR109A by an agonist like a this compound analog initiates a signaling cascade that ultimately leads to the desired therapeutic effects and the potential for side effects.
Caption: Simplified signaling pathway of GPR109A activation by an agonist, leading to the inhibition of lipolysis in adipocytes.
Conclusion and Future Directions
The development of this compound analogs and related compounds represents a promising strategy for creating novel GPR109A agonists with improved therapeutic windows. The key to success lies in a meticulous understanding of the structure-activity relationships that govern their interaction with the receptor. While the precise experimental data for a direct comparison of a comprehensive series of these specific analogs is not yet publicly available, the principles derived from related chemical series provide a strong foundation for rational drug design.
Future research should focus on the systematic synthesis and evaluation of a diverse library of 2-substituted-6-(trifluoromethyl)nicotinic acid analogs to build a robust quantitative SAR (QSAR) model. This will enable the in-silico prediction of potency and guide the design of next-generation GPR109A agonists. Furthermore, a critical aspect of future studies will be to uncouple the therapeutic anti-lipolytic effects from the flushing side effect. This may be achieved through the development of biased agonists that selectively engage signaling pathways responsible for the desired metabolic effects over those that trigger the flushing response. Such endeavors will be instrumental in delivering safer and more effective treatments for dyslipidemia and related metabolic diseases.
References
-
van Veldhoven, J. P., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., Lane, J. R., Brussee, J., & IJzerman, A. P. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & medicinal chemistry letters, 21(9), 2736–2739. [Link]
-
Singh, N., Gurav, A., Omar, S., Jadi, O., & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]
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Plaisance, E. P., Lukasova, M., Offermanns, S., Zhang, Y., Cao, G., & Judd, R. L. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American journal of physiology. Endocrinology and metabolism, 296(3), E549–E558. [Link]
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Ahmed, K., Tunaru, S., & Offermanns, S. (2007). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in pharmacological sciences, 28(5), 219–224. [Link]
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Richman, J. G., Duzic, E., & Goudet, C. (2007). Internalization of the human nicotinic acid receptor GPR109A is regulated by Gi, GRK2, and arrestin3. The Journal of biological chemistry, 282(29), 21475–21483. [Link]
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Deng, Q., Frie, J. L., Marley, D. M., Beresis, R. T., Ren, N., Cai, T. Q., Taggart, A. K., Cheng, K., Carballo-Jane, E., Wang, J., Tong, X., Waters, M. G., Tata, J. R., & Colletti, S. L. (2008). Molecular modeling aided design of nicotinic acid receptor GPR109A agonists. Bioorganic & medicinal chemistry letters, 18(18), 4963–4967. [Link]
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Miyazawa, Y., Usui, T., Yamakawa, T., et al. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & medicinal chemistry letters, 30(10), 127105. [Link]
-
Pike, A., Butler, J., & MacIntyre, D. E. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(8), 1541–1544. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]
-
Semple, G., Skinner, P. J., Cherrier, M. C., et al. (2006). 5-Alkyl- and aryl-pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a. Bioorganic & medicinal chemistry letters, 16(21), 5762–5766. [Link]
-
Bodor, N., & Buchwald, P. (2012). Niacin and its metabolites: role in flushing and its management. Journal of clinical lipidology, 6(3), 228–242. [Link]
-
Boatman, P. D., La, D. S., & Macor, J. E. (2012). The discovery of high affinity agonists of GPR109a with reduced serum shift and improved ADME properties. Bioorganic & medicinal chemistry letters, 22(1), 141–144. [Link]
-
Ahmed, K., Tunaru, S., Tang, C., Müller, M., Gille, A., Sassmann, A., Hanson, J., & Offermanns, S. (2009). An autocrine prostaglandin E2-EP3 receptor-signaling loop mediates the anti-inflammatory effects of niacin in adipose tissue. The Journal of pharmacology and experimental therapeutics, 331(2), 483–490. [Link]
-
Hanson, J., Gille, A., Zwykiel, S., Lukasova, M., Clausen, B., Ahmed, K., Tunaru, S., Wirth, A., & Offermanns, S. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. The Journal of clinical investigation, 120(8), 2910–2919. [Link]
-
PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
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Hanson, J., Gille, A., Zwykiel, S., Lukasova, M., Clausen, B., Ahmed, K., Tunaru, S., Wirth, A., & Offermanns, S. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes. The Journal of clinical investigation, 120(8), 2910–2919. [Link]
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Abreo, M. A., Lin, N. H., Garvey, D. S., et al. (1996). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of medicinal chemistry, 39(4), 817–825. [Link]
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Liu, G. J., Wang, Y. F., & Li, Y. (2020). The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 1-2. [Link]
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Son, J. K., Lee, S. Y., & Park, S. H. (2014). Pyridine: the scaffolds with significant clinical diversity. RSC advances, 4(96), 53644–53675. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Fluoro-6-(trifluoromethyl)nicotinic Acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and operational excellence in the laboratory. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of rigorous scientific practice and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Fluoro-6-(trifluoromethyl)nicotinic acid, grounded in established safety principles and regulatory standards.
The core principle behind these procedures is the containment and proper handling of a halogenated organic acid. Due to its chemical structure—containing both fluorine and a trifluoromethyl group—this compound is classified as a halogenated organic substance. Such compounds require specific disposal pathways to prevent environmental harm and ensure personnel safety.
Hazard Identification and Immediate Safety
Before handling the waste, it is crucial to understand the associated hazards. This understanding informs every subsequent step of the disposal process. While specific toxicity data for this compound is not extensively published, data from structurally similar compounds, such as 6-(Trifluoromethyl)nicotinic acid, indicates potential for serious eye and skin irritation[1]. Therefore, a cautious approach is mandatory.
Key Hazard Considerations:
-
Corrosivity: As a carboxylic acid, it can cause irritation or damage to skin, eyes, and the respiratory tract[1][2].
-
Environmental Persistence: Fluorinated organic compounds can be persistent in the environment. Improper disposal, such as drain disposal, must be strictly avoided to prevent long-term aquatic toxicity.
-
Reactivity: Avoid mixing with incompatible materials like strong bases or oxidizing agents in the same waste container, as this can lead to exothermic reactions or the release of hazardous gases[3][4].
Required Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense. When handling this compound, either in pure form or as waste, the following must be worn:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI-approved chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation or damage[1]. |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact, which may cause irritation[1][3]. |
| Protective Clothing | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination[1]. |
| Footwear | Closed-toe shoes. | Prevents injury from accidental spills. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer [3][5][6].
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective, compliant disposal[7][8]. This compound falls into a specific waste category.
-
Action: Designate a specific waste container for "Halogenated Organic Waste" [3][6][9][10].
-
Causality: Fluorine and the trifluoromethyl group classify this as a halogenated compound. Mixing it with non-halogenated waste streams complicates the disposal process and significantly increases disposal costs, as halogenated waste requires high-temperature incineration[8][10].
Step 2: Containerization
The choice of waste container is vital for safe storage and handling.
-
Action: Use a chemically compatible container, preferably the original manufacturer's container or a designated polyethylene container provided by your institution's Environmental Health & Safety (EHS) office[3][11].
-
Validation: The container must be in good condition, free of leaks, and have a secure, tightly sealing lid to prevent spills and the release of vapors[2][4][11][12]. Keep the container closed at all times except when adding waste[8][12].
Step 3: Labeling
Accurate labeling is a legal requirement and essential for the safety of all laboratory personnel and waste handlers.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label, available from your EHS department.
-
Required Information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "Waste this compound" (and any solvents or mixtures included)
-
Approximate concentrations and volumes of all components.
-
Primary Hazard(s): "Irritant," "Corrosive," "Environmental Hazard"
-
Accumulation Start Date (the date you first add waste).
-
Your Name, Principal Investigator (PI), and Laboratory Location.
-
Step 4: Storage
Waste must be stored safely within the laboratory until it is collected.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[12]. This should be a location away from general traffic.
-
Causality: The container must be placed within secondary containment (such as a chemical-resistant tub or tray) to contain any potential leaks[11]. This prevents spills from reaching drains or contaminating work surfaces[11]. Ensure it is segregated from incompatible materials like bases[3].
Step 5: Arranging for Disposal
-
Action: Once the container is full or you are finished with the process, submit a chemical waste collection request to your institution's EHS or equivalent safety office.
-
Trustworthiness: Do not allow waste to accumulate for extended periods. Timely disposal minimizes risks within the laboratory[4]. Follow the specific procedures outlined by your institution for waste pickup.
Decontamination and Spill Management
Contaminated Glassware and Equipment: Rinse any contaminated labware (beakers, flasks, etc.) with a suitable solvent (e.g., acetone). The first rinse solvent must be collected and disposed of as halogenated organic waste. Subsequent rinses may be handled according to standard laboratory procedures for non-hazardous waste, pending your institution's specific guidelines.
Small Spill Response:
-
Alert Personnel: Inform others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect Yourself: Wear the appropriate PPE as detailed above.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
Collect: Carefully sweep the absorbed material into a designated waste container.
-
Dispose: Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable solvent and then soap and water.
Visual Workflow and Decision Logic
To clarify the process, the following diagrams illustrate the key decision points and the overall workflow for proper disposal.
Caption: Decision logic for categorizing waste streams.
Caption: Overall workflow from lab generation to final disposal.
By adhering to these systematic procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and contribute to the responsible practice of science.
References
- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 6-(Trifluoromethyl)nicotinic acid.
- Fluoromart. (n.d.). 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Niflumic acid.
- Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Office of Clinical and Research Safety.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Washington State University. (n.d.). Halogenated Solvents Safety Handling Guideline.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Temple University. (n.d.). Halogenated Solvents.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Cox-Colvin & Associates, Inc. (2021). EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS.
- MedchemExpress. (n.d.). 6-(Trifluoromethyl)nicotinic acid.
- Cornell University. (n.d.). 7.2 Organic Solvents | Environment, Health and Safety.
- Bergeson & Campbell, P.C. (2024). EPA Announced Proposed Rule Change to Hazardous Waste Definition.
- Ossila. (n.d.). 6-Fluoronicotinic acid | CAS 403-45-2.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Bergeson & Campbell, P.C. (2025). EPA Posts FAQs Regarding Pesticides Containing a Single Fluorinated Carbon.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- PubChem. (n.d.). 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid.
- TCI Chemicals. (n.d.). 6-(Trifluoromethyl)nicotinic Acid 231291-22-8.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
